3-Fluoro-4-methoxyphenylboronic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(3-fluoro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILGLPAJXQMKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871844 | |
| Record name | (3-Fluoro-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149507-26-6 | |
| Record name | 3-Fluoro-4-methoxybenzeneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149507266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-4-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Fluoro-4-methoxybenzeneboronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MG33H8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3-Fluoro-4-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methoxyphenylboronic acid is a pivotal building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions.[1][2] Its unique electronic properties, imparted by the fluorine and methoxy substituents, enhance reactivity and selectivity in the formation of carbon-carbon bonds, making it an indispensable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting. The two principal methods discussed are lithiation followed by borylation and the Grignard reaction followed by borylation.
Introduction
Arylboronic acids are a cornerstone of contemporary cross-coupling chemistry. The strategic incorporation of a fluorine atom and a methoxy group onto the phenylboronic acid scaffold, as in this compound (CAS Number: 149507-26-6), provides a versatile intermediate for the synthesis of complex organic molecules.[1] This compound is particularly useful in drug discovery and development, where the introduction of a fluoro-methoxyphenyl moiety can significantly modulate the biological activity and pharmacokinetic properties of a molecule.[1] This guide details the most common and effective methods for its synthesis.
Synthetic Pathways
The synthesis of this compound is predominantly achieved through two main pathways starting from a halogenated precursor, typically 4-bromo-2-fluoroanisole or a related haloanisole. These methods involve the formation of an organometallic intermediate, which is then quenched with a boron electrophile.
Pathway 1: Lithiation and Borylation
This widely employed method involves the reaction of a haloanisole with an organolithium reagent to generate a highly reactive aryllithium species. This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.
Caption: Lithiation-Borylation Pathway for this compound.
Pathway 2: Grignard Reaction and Borylation
An alternative approach involves the formation of a Grignard reagent from a haloanisole and magnesium metal. This organomagnesium compound is then reacted with a trialkyl borate, followed by acidic workup. While conceptually similar to the lithiation route, the reactivity of the Grignard reagent can offer advantages in certain contexts.
Caption: Grignard Reaction-Borylation Pathway.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound based on the pathways described above.
Protocol 1: Synthesis via Lithiation-Borylation
This protocol is adapted from procedures described in the patent literature for the synthesis of related phenylboronic acids.[3][4]
Experimental Workflow:
Caption: Experimental Workflow for Lithiation-Borylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluoroanisole | 205.02 | 20.5 g | 0.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |
| Triisopropyl borate | 188.08 | 28.2 g | 0.15 |
| Tetrahydrofuran (THF), dry | - | 200 mL | - |
| 2 M Hydrochloric acid | - | 150 mL | - |
| Diethyl ether | - | 300 mL | - |
| Magnesium sulfate, anhydrous | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-2-fluoroanisole (20.5 g, 0.1 mol) and dry tetrahydrofuran (200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
To this solution, add triisopropyl borate (28.2 g, 0.15 mol) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the mixture in an ice bath and quench the reaction by the slow addition of 2 M hydrochloric acid (150 mL).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and acetonitrile, to yield this compound as a white to off-white solid.[3]
Protocol 2: Synthesis via Grignard Reaction
This protocol is a modification of the general procedure for the synthesis of arylboronic acids via a Grignard reagent.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluoroanisole | 205.02 | 20.5 g | 0.1 |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Triisopropyl borate | 188.08 | 28.2 g | 0.15 |
| Tetrahydrofuran (THF), dry | - | 250 mL | - |
| Iodine | - | 1 crystal | - |
| 2 M Hydrochloric acid | - | 150 mL | - |
| Diethyl ether | - | 300 mL | - |
| Magnesium sulfate, anhydrous | - | As needed | - |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (2.67 g, 0.11 mol).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 4-bromo-2-fluoroanisole (20.5 g, 0.1 mol) in dry THF (100 mL).
-
Add a small portion of the haloanisole solution to the magnesium and gently warm the flask to initiate the Grignard reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C.
-
In a separate flask, prepare a solution of triisopropyl borate (28.2 g, 0.15 mol) in dry THF (150 mL) and cool it to -78 °C.
-
Transfer the Grignard reagent solution via cannula to the cold borate ester solution, maintaining the temperature below -70 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with 2 M hydrochloric acid (150 mL) with cooling.
-
Work up the reaction as described in Protocol 1 (steps 8-11) to isolate the this compound.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 206-211 °C (decomposes)[6] |
| Purity (by titration) | ≥95%[1][6] |
Conclusion
The synthesis of this compound is readily achievable in a laboratory setting through well-established organometallic routes. Both the lithiation-borylation and Grignard reaction-borylation pathways offer reliable methods for obtaining this valuable synthetic intermediate. The choice between these methods may depend on the availability of reagents, specific laboratory conditions, and the desired scale of the reaction. The detailed protocols provided in this guide serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound = 95 149507-26-6 [sigmaaldrich.com]
An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-4-methoxyphenylboronic acid, a key building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The information presented is intended to support research and development activities in medicinal chemistry, material science, and pharmaceutical development.
Physical and Chemical Properties
This compound is a white to light yellow crystalline powder.[1] Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, influences its reactivity and physical characteristics.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 149507-26-6 | [1][2] |
| Molecular Formula | C₇H₈BFO₃ | [1][2] |
| Molecular Weight | 169.95 g/mol | [1][2][3] |
| Melting Point | 198 °C (decomposes) | [1] |
| 206-211 °C | [4] | |
| Appearance | White to light yellow crystalline powder | [1] |
| White solid | [4] | |
| Purity | ≥95% |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point of this compound is determined using a calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline powder is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating Rate: The sample is heated at a rapid rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The sample is observed through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported melting point of 206-211 °C indicates the range over which the substance melts.[4] Some sources also indicate decomposition at 198 °C.[1]
Solubility Assessment
This protocol provides a qualitative assessment of solubility in various solvents.
-
Solvent Selection: A range of standard laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) are selected.
-
Sample Measurement: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a selected solvent (e.g., 1 mL) is added to each test tube.
-
Mixing: The mixture is agitated using a vortex mixer for a set period (e.g., 1 minute) to facilitate dissolution.
-
Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent under the tested conditions. While comprehensive solubility data is not widely published, related compounds show solubility in methanol.[5]
Visualizations
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for melting point determination and the logical relationship between the molecular structure and the physical properties of this compound.
Caption: Experimental workflow for melting point determination.
References
An In-depth Technical Guide to 3-Fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxyphenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and significant applications, with a focus on its role in the development of novel therapeutics.
Core Chemical Identity and Properties
This compound is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its structure, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts unique reactivity and selectivity, making it a valuable reagent for the synthesis of complex organic molecules.[2]
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₇H₈BFO₃ | [1][2] |
| Molecular Weight | 169.95 g/mol | [1][2] |
| CAS Number | 149507-26-6 | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 206-211 °C (lit.) | [1] |
| Boiling Point | 318.1 °C at 760 mmHg | |
| Density | 1.26 g/cm³ | |
| Solubility | Soluble in Methanol | |
| pKa | 7.87 ± 0.10 (Predicted) | |
| LogP | -0.48590 | |
| SMILES | COc1ccc(cc1F)B(O)O | [1] |
| InChI | 1S/C7H8BFO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | [1] |
| InChIKey | IILGLPAJXQMKGQ-UHFFFAOYSA-N | [1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-fluoroanisole
-
n-Butyllithium (n-BuLi) in hexane
-
Triisopropyl borate
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Anhydrous and oxygen-free reaction vessel and atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert, anhydrous atmosphere, dissolve 4-bromo-2-fluoroanisole (10 g, 0.049 mol) in an appropriate anhydrous solvent (e.g., THF) in a reaction vessel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (23.4 mL of a 2.5 M solution in hexane, 0.059 mol) dropwise to the cooled solution. Stir the reaction mixture at -78°C for 1 hour.
-
To the reaction mixture, slowly add triisopropyl borate (45.2 mL, 0.196 mol) while maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.
-
Quench the reaction by the careful addition of dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to afford this compound as a white solid.
This protocol is adapted from a documented synthesis which reported a yield of 85.2%.
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile reagent with numerous applications in the synthesis of pharmaceuticals and advanced materials.[2][3] Its primary utility is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2]
Key Applications Include:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of drugs targeting cancer and diabetes.[2][3]
-
Inhibitor Synthesis: It is a reactant for the preparation of 17β-hydroxysteroid dehydrogenase Type 2 (17β-HSD2) inhibitors and amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors.[1]
-
Material Science: The compound is used to create advanced materials like polymers and nanomaterials for electronics and coatings.[2][3]
-
Catalysis: It is employed in ruthenium-catalyzed arylation reactions and rhodium-catalyzed cyanation.[1]
Case Study: Synthesis of 17β-HSD2 Inhibitors
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is an enzyme that inactivates potent steroid hormones like estradiol (E2) and testosterone by converting them to their less active forms. Inhibiting this enzyme can increase the local concentration of active steroids in tissues like bone, making it a promising therapeutic strategy for conditions such as osteoporosis.
The 3-fluoro-4-methoxyphenyl moiety is incorporated into novel non-steroidal inhibitors of 17β-HSD2 to enhance their potency and selectivity.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction, a primary application of this compound. This protocol is representative and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., Aryl bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the chosen solvent system to the flask.
-
Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a non-combustible solid.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant utility in both academic research and industrial drug development. Its role in the construction of complex molecular architectures, particularly through the robust and versatile Suzuki-Miyaura coupling, ensures its continued importance in the synthesis of novel therapeutics and functional materials. This guide has provided the core technical information required for its effective use in a research and development setting.
References
An In-depth Technical Guide to 3-Fluoro-4-methoxyphenylboronic acid (CAS: 149507-26-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxyphenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and application in cross-coupling reactions, and explores its role in the development of targeted therapeutics, with a specific focus on the synthesis of the pan-AKT inhibitor, Capivasertib. A detailed visualization of the relevant PI3K/AKT/mTOR signaling pathway is also presented to contextualize its application in oncology drug discovery.
Introduction
This compound, with the CAS number 149507-26-6, is an organoboron compound that has garnered significant interest in the fields of organic synthesis and drug discovery.[1] Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts desirable electronic properties that enhance its reactivity and selectivity in a variety of chemical transformations.[1] This guide serves as a technical resource for researchers and professionals, offering detailed information on the compound's properties, synthesis, and key applications.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] A summary of its key physicochemical properties is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 149507-26-6 | |
| Molecular Formula | C₇H₈BFO₃ | |
| Molecular Weight | 169.95 g/mol | |
| Melting Point | 206-211 °C | |
| Appearance | White to light beige crystalline powder | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [3][4] |
| Purity | ≥95% | |
| SMILES | COc1ccc(cc1F)B(O)O | |
| InChI | 1S/C7H8BFO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the lithiation of a suitable haloaromatic precursor followed by quenching with a borate ester. The following is a representative experimental protocol.
Reaction Scheme:
References
mechanism of 3-Fluoro-4-methoxyphenylboronic acid in Suzuki coupling
An In-depth Technical Guide on the Mechanism of 3-Fluoro-4-methoxyphenylboronic Acid in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide or triflate, is particularly vital in the synthesis of biaryl and polyaryl structures common to pharmaceuticals and functional materials.[2][3] This guide provides a detailed examination of the Suzuki coupling mechanism with a specific focus on this compound, a reagent whose unique electronic properties offer distinct advantages and considerations in synthetic strategy.
The Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] The cycle is composed of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
-
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex.[2][7] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) complex.[4] The reactivity of the halide in this step generally follows the order I > Br > OTf >> Cl > F.[5][8] Electron-withdrawing groups on the aryl halide can increase its reactivity in this rate-determining step.[5]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center.[2] For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄, NaOH).[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the Pd(II) complex, displacing a halide or other ligand.[11][12][13]
-
Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate.[2][9] The two organic groups (the one from the organic halide and the one from the boronic acid) couple to form the desired biaryl product with a new C-C bond.[6] This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst, which can then re-enter the cycle.[4][7]
Role of this compound: Electronic Effects
The reactivity of this compound is dictated by the electronic interplay of its two substituents. The fluorine atom at the meta-position acts as a strong electron-withdrawing group (EWG) through its inductive effect, while the methoxy group at the para-position is an electron-donating group (EDG) through resonance.
-
Impact on Lewis Acidity and Transmetalation : The transmetalation rate is influenced by the Lewis acidity of the boronic acid; EWGs tend to increase this acidity.[5] The potent inductive effect of the fluorine atom increases the electrophilicity of the boron center. This heightened Lewis acidity facilitates the formation of the boronate complex upon reaction with a base, which is a critical step for an efficient transmetalation.[10] While electron-donating groups on boronic acids are sometimes considered beneficial for Suzuki reactions, the presence of a strong EWG like fluorine can accelerate the transmetalation step, which is often the rate-determining step of the overall cycle.[14][15]
-
Overall Reactivity : The combined effect of a meta-fluoro (EWG) and a para-methoxy (EDG) group creates a nuanced electronic profile. While the methoxy group donates electron density to the aromatic ring, the fluoro group's powerful inductive withdrawal significantly impacts the boron center's reactivity. This electronic push-pull system can be advantageous, enhancing the nucleophilicity of the ipso-carbon for efficient transfer to the palladium center during transmetalation.[16]
Quantitative Data: Suzuki Coupling with Substituted Boronic Acids
The yield of a Suzuki coupling reaction is highly dependent on the electronic nature of both coupling partners, as well as the specific reaction conditions. The following table summarizes typical yields for Suzuki couplings involving aryl bromides with various electronically substituted phenylboronic acids, providing a comparative context for the performance of this compound.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoanisole | (5-Formylthiophen-2-yl)boronic acid | Pd(OAc)₂ (5), SPhos (10) | K₂CO₃ | Dioxane/H₂O | 100 | ~70-80 | [17] |
| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ (3), RuPhos (6) | Cs₂CO₃ | Dioxane/H₂O | 80 | 92 | [18] |
| 3-Bromobenzophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 80-100 | 85-98 | [3] |
| Bromobenzene | 4-Methoxyphenylboronic acid | Pd(NH₃)₄Cl₂ (0.0006) | Quaternary Ammonium Hydroxide | H₂O | 45 | >95 | [19] |
| Aryl Chloride | Primary Alkyltrifluoroborates | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 70-90 | [10] |
Note: Specific yield data for couplings with this compound requires consultation of specific literature for the desired aryl halide partner, but its performance is expected to be robust under standard conditions due to its favorable electronic properties.
Detailed Experimental Protocol
This section provides a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound and an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a phosphine ligand like SPhos)[3][18]
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or THF)[6][9]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (flame-dried round-bottom flask, reflux condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).[3]
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[6]
-
Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the degassed solvent via syringe. Subsequently, add the palladium catalyst to the stirring mixture.[3]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and allow it to stir vigorously for the required time (4-24 hours). Monitor the reaction progress by a suitable technique like TLC or LC-MS.[3][6]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).[1][3]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final biaryl product.[1][6]
Conclusion
This compound is a highly effective coupling partner in Suzuki-Miyaura reactions. Its reactivity is governed by a favorable electronic profile where the inductive electron-withdrawing effect of the meta-fluorine atom enhances the Lewis acidity of the boron center, promoting the critical transmetalation step. This effect, combined with the mild and versatile nature of the Suzuki coupling, makes this reagent a valuable tool for synthetic chemists in the pharmaceutical and materials science industries for the construction of complex molecular architectures. A thorough understanding of the catalytic cycle and the electronic roles of the substituents is paramount for optimizing reaction conditions and achieving high yields of the desired biaryl products.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to Substituted Phenylboronic Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of substituted phenylboronic acids, focusing on their synthesis, mechanism of action, and applications in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.
Introduction to Phenylboronic Acids
Phenylboronic acids are a class of organic compounds containing a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). Their unique chemical properties, including their ability to form reversible covalent bonds with diols, have positioned them as versatile building blocks in organic synthesis and as privileged scaffolds in drug design.[1] The Lewis acidic nature of the boron atom allows for interactions with nucleophilic residues in enzyme active sites, making them potent inhibitors of various enzyme classes.[2] Furthermore, their capacity to bind to the complex carbohydrates present on cell surfaces has opened new avenues for targeted drug delivery and cancer therapy.[3]
Synthesis of Substituted Phenylboronic Acids
A variety of synthetic methodologies have been developed to access a diverse range of substituted phenylboronic acids. The choice of method often depends on the desired substitution pattern and the nature of the functional groups.
General Synthetic Protocols
One of the most common methods for the preparation of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4]
Experimental Protocol: Synthesis of a Substituted Phenylboronic Acid via Grignard Reaction
-
Grignard Reagent Formation: To a solution of the corresponding substituted bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start. Stir the mixture at room temperature until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Maintain the reaction at -78 °C for 2 hours.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench by the slow addition of 1 M hydrochloric acid (HCl). Stir vigorously for 1 hour.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[5]
Another widely used method is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a phenylboronic acid moiety onto a pre-existing scaffold.[4]
Phenylboronic Acids as Enzyme Inhibitors
Substituted phenylboronic acids have emerged as a significant class of enzyme inhibitors, targeting a range of enzymes implicated in various diseases. Their mechanism of inhibition often involves the formation of a reversible covalent bond between the boronic acid and a key nucleophilic residue (e.g., serine) in the enzyme's active site.
β-Lactamase Inhibitors
Bacterial resistance to β-lactam antibiotics, primarily due to the production of β-lactamase enzymes, is a major global health concern. Phenylboronic acids have been extensively investigated as inhibitors of serine-based β-lactamases (Classes A, C, and D).[6]
Table 1: Inhibition of β-Lactamases by Substituted Phenylboronic Acids
| Compound | Substituent | Target Enzyme | IC₅₀ (µM) | Kᵢ (nM) | Reference |
| 1 | H | AmpC | - | 83 | [7] |
| 2 | 3-azidomethyl | KPC-2 | - | 2300 | [8] |
| 3 | 3-azidomethyl | AmpC | - | 700 | [8] |
| 4 | 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl) | KPC-2 | - | 730 | [8] |
| 5 | 3-(1-(naphthalen-1-ylmethyl)-1H-1,2,3-triazol-4-yl) | AmpC | - | 140 | [8] |
Experimental Protocol: β-Lactamase Inhibition Assay
-
Reagents and Buffers: Prepare a solution of the β-lactamase enzyme (e.g., KPC-2, AmpC) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0). Prepare a stock solution of the chromogenic substrate nitrocefin in DMSO. Prepare serial dilutions of the phenylboronic acid inhibitor in the assay buffer.
-
Assay Procedure: In a 96-well microplate, add the enzyme solution to each well. Add the inhibitor solutions at various concentrations to the respective wells and incubate at room temperature for a pre-determined time (e.g., 10 minutes).
-
Initiation and Measurement: Initiate the reaction by adding the nitrocefin solution to each well. Immediately measure the change in absorbance at 490 nm over time using a microplate reader.
-
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition is competitive.[9]
Serine Protease Inhibitors
Serine proteases play crucial roles in various physiological processes, and their dysregulation is associated with diseases such as cancer, inflammation, and cardiovascular disorders. Phenylboronic acids are effective inhibitors of many serine proteases.[10]
Table 2: Inhibition of Serine Proteases by Substituted Phenylboronic Acids
| Compound | Substituent | Target Enzyme | Kᵢ (µM) | Reference |
| 6 | H | α-Chymotrypsin | 1.96 | [2] |
| 7 | H | Subtilisin | 0.23 | [2] |
Targeting Cancer with Phenylboronic Acids
Substituted phenylboronic acids have shown significant promise in the field of oncology through two primary mechanisms: targeting sialic acid residues on cancer cells and inhibiting key signaling pathways involved in cancer progression.
Sialic Acid Targeting
Cancer cells often overexpress sialic acid on their surface glycoproteins and glycolipids.[3] Phenylboronic acids can selectively bind to the diol moieties of sialic acid, enabling the targeted delivery of therapeutic agents to tumors.[11] This interaction is pH-dependent, with stronger binding occurring in the slightly acidic tumor microenvironment.[3]
Inhibition of Rho GTPase Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are frequently dysregulated in cancer, promoting cell migration, invasion, and proliferation.[12] Phenylboronic acid has been shown to inhibit the activity of these GTPases.[12]
Experimental Workflows
The development and evaluation of substituted phenylboronic acids as drug candidates typically follow a structured workflow encompassing synthesis, in vitro screening, and cell-based assays.
Conclusion
Substituted phenylboronic acids represent a highly versatile and promising class of compounds in drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, and their unique mode of action as reversible covalent inhibitors and carbohydrate-binding agents provides opportunities for the development of novel therapeutics against a range of diseases, including infectious diseases and cancer. The methodologies and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
- 1. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 10. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Spectroscopic and Application Analysis of 3-Fluoro-4-methoxyphenylboronic Acid: A Technical Guide
Introduction
3-Fluoro-4-methoxyphenylboronic acid is a substituted boronic acid that serves as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its strategic functionalization with a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable reagent in cross-coupling reactions. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization and application, and a workflow for its use in the widely employed Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₈BFO₃ | [1][2][3] |
| Molecular Weight | 169.95 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 206-211 °C (decomposes) | [1] |
| CAS Number | 149507-26-6 | [1][2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally verified spectra in public databases, predicted data from computational models are included for completeness and are noted as such.
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.5-7.6 | m | 1H | Ar-H | Predicted |
| ~7.4-7.5 | m | 1H | Ar-H | Predicted |
| ~7.0-7.1 | t | 1H | Ar-H | Predicted |
| ~3.9 | s | 3H | -OCH₃ | Predicted |
| ~5.5-6.5 | br s | 2H | -B(OH)₂ | Broad signal, may exchange with D₂O |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~160-165 (d) | C-F | Predicted, doublet due to C-F coupling |
| ~150-155 | C-OCH₃ | Predicted |
| ~125-130 (d) | Ar-C | Predicted |
| ~120-125 (d) | Ar-C | Predicted |
| ~115-120 (d) | Ar-C | Predicted |
| ~110-115 | C-B | Predicted, may be broad |
| ~55-60 | -OCH₃ | Predicted |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3500-3200 | Strong, Broad | O-H stretch (boronic acid) |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1610-1580 | Strong | Aromatic C=C stretch |
| ~1520-1480 | Strong | Aromatic C=C stretch |
| ~1380-1330 | Strong | B-O stretch |
| ~1280-1240 | Strong | Aryl-O stretch (asymmetric) |
| ~1100-1000 | Strong | C-F stretch |
| ~1020-1000 | Medium | Aryl-O stretch (symmetric) |
| ~850-800 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 170 | [M]⁺ (Molecular ion) |
| 152 | [M - H₂O]⁺ |
| 124 | [M - H₂O - CO]⁺ |
| 96 | [M - H₂O - CO - CO]⁺ or [C₆H₅F]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data and a common synthetic application are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data with an exponential multiplication factor of 0.3 Hz for line broadening.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data with an exponential multiplication factor of 1-2 Hz for line broadening.
-
-
Data Analysis: Reference the spectra to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix approximately 1-2 mg of the solid sample with ~200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the infrared spectrum of the compound. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Suzuki-Miyaura Cross-Coupling Reaction Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
3-Fluoro-4-methoxyphenylboronic Acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxyphenylboronic acid is a versatile organoboron compound extensively utilized in organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. Its application is prominent in the development of pharmaceuticals and advanced materials.[1][2][3] While offering significant synthetic advantages, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound.
Hazard Identification and Classification
This compound is classified as an irritant and may be harmful if swallowed or inhaled.[4] Direct contact can cause skin and serious eye irritation.[5] Some boronic acids have been found to be potential mutagens, and it is prudent to handle this compound with appropriate care.[3][4][6]
GHS Classification
Based on available data for similar boronic acid compounds, the following GHS classification can be anticipated.
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 |
GHS Label Elements
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation. |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] P264: Wash skin thoroughly after handling.[8] P270: Do not eat, drink or smoke when using this product.[8][9] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[8] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[9] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol [10] |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 206-211 °C[11] |
| Boiling Point | 318.1 °C at 760 mmHg[2] |
| Flash Point | 146.2 °C[2] |
| Solubility | Soluble in methanol.[2] Water solubility is limited. |
| pKa | ~7.87 (Predicted)[2] |
| Storage Temperature | Room Temperature, keep in a dark and dry place.[2] |
Toxicological Information
| Route of Exposure | Species | Value |
| Oral (LD50) | Rat | 740 mg/kg (for Phenylboronic acid)[8] |
Proposed Mechanism of Mutagenicity
Some boronic acids have been shown to be mutagenic. A proposed mechanism for this is the oxygen-mediated oxidation of the boronic acid, which leads to the generation of organic radicals.[4][6] These highly reactive radicals can then interact with cellular components, including DNA, potentially leading to mutations.
Caption: Proposed pathway for boronic acid induced mutagenicity.
Experimental Protocols and Handling
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.[10]
General Handling Workflow
The following workflow outlines the safe handling of this compound from receipt to disposal.
References
- 1. sds.chemdox.com [sds.chemdox.com]
- 2. lookchem.com [lookchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. This compound | C7H8BFO3 | CID 2782194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 3-氟-4-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound = 95 149507-26-6 [sigmaaldrich.com]
The Dawn of a New Era in Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The landscape of modern medicinal chemistry is continually evolving, with an ever-present demand for novel molecular entities that can address unmet medical needs. Among the myriad of chemical functionalities explored, boronic acids have emerged as a uniquely versatile and powerful tool in the design and synthesis of new therapeutic agents. Their ability to form reversible covalent bonds with biological targets, coupled with their synthetic tractability, has propelled them to the forefront of drug discovery, leading to the development of breakthrough therapies for cancer and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies surrounding the discovery and synthesis of novel boronic acids, offering a practical resource for researchers dedicated to advancing the frontiers of medicine.
Synthetic Strategies for Novel Boronic Acids
The accessibility of a diverse range of boronic acids is paramount for successful drug discovery campaigns. Over the years, a variety of synthetic methods have been developed, ranging from classical organometallic approaches to modern transition-metal-catalyzed and photoredox reactions.
Classical Synthetic Routes
One of the most established methods for the preparation of aryl and alkyl boronic acids involves the reaction of a Grignard reagent with a trialkyl borate, typically trimethyl borate or triisopropyl borate. The resulting boronic ester is then hydrolyzed to yield the desired boronic acid.
Experimental Protocol: Synthesis of Arylboronic Acids via Grignard Reagents [1][2][3]
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (THF). A solution of the corresponding aryl halide (1.0 equivalent) in anhydrous THF is added dropwise via the addition funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The reaction mixture is then stirred at reflux until the magnesium is consumed.
-
Borylation: The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trialkyl borate (e.g., trimethyl borate, 1.5 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -60 °C. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude boronic acid is then purified by recrystallization or column chromatography.
Modern Synthetic Methodologies
The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a powerful tool for the preparation of diverse boronic acids.[4][5][6][7] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. While typically used to form C-C bonds using a boronic acid as a reactant, variations of this reaction can also be employed to synthesize boronic acids themselves.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Borylation [4][5][6][8]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, the aryl or vinyl halide (1.0 equivalent), a diboron reagent such as bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 1.5 equivalents) are combined in an anhydrous solvent (e.g., dioxane or toluene).
-
Reaction Execution: The reaction mixture is degassed by bubbling argon through the solution for 10-15 minutes. The flask is then sealed and heated to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure. The resulting crude boronic ester is then purified by column chromatography on silica gel. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if required.
Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of aryl and heteroaryl boronic esters.[9][10][11][12] Iridium-based catalysts are particularly effective in promoting the direct functionalization of C-H bonds, offering a powerful tool for late-stage functionalization of complex molecules.
Experimental Protocol: Iridium-Catalyzed Aromatic C-H Borylation [9][10][11][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, an iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1-3 mol%) and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 1-3 mol%) are added to a reaction vessel. The aromatic substrate (1.0 equivalent) and a diboron reagent (e.g., B₂pin₂, 1.1-1.5 equivalents) are then added, followed by an anhydrous and degassed solvent (e.g., THF or cyclohexane).
-
Reaction Execution: The reaction vessel is sealed and heated to the appropriate temperature (typically 25-80 °C) with stirring for 1-24 hours. Reaction progress is monitored by GC-MS or LC-MS.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired borylated product.
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[13][14][15][16] This approach has been successfully applied to the synthesis of alkyl boronic acids, a class of compounds that can be challenging to prepare using traditional methods.
Experimental Protocol: Photoredox-Catalyzed Synthesis of Alkyl Boronic Esters from Alkyl Halides [13][14][15][16][17]
-
Reaction Setup: In a vial equipped with a magnetic stir bar, the alkyl halide (1.0 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.5 equivalents), a photocatalyst (e.g., an iridium or organic dye photocatalyst, 1-2 mol%), and a base (e.g., a Lewis base such as quinuclidin-3-ol or an inorganic base like K₃PO₄) are dissolved in a suitable solvent (e.g., DMF or DMAc).
-
Reaction Execution: The vial is sealed with a cap and the reaction mixture is degassed. The reaction is then stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-48 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired alkyl boronic ester.
Quantitative Data on Boronic Acid Synthesis and Activity
A key aspect of drug discovery is the quantitative evaluation of synthetic efficiency and biological activity. The following tables summarize key data for the synthesis and inhibitory properties of various boronic acids.
Comparison of Synthetic Methods for Boronic Acids
| Synthetic Method | Typical Yields (%) | Substrate Scope | Key Advantages | Key Limitations |
| Grignard Reaction | 40-80 | Aryl, Alkyl | Inexpensive reagents, well-established | Limited functional group tolerance, requires inert conditions |
| Suzuki-Miyaura Borylation | 70-95 | Aryl, Vinyl | High yields, excellent functional group tolerance | Requires pre-functionalized substrates, palladium catalyst |
| Iridium-Catalyzed C-H Borylation | 60-90 | Aryl, Heteroaryl | High atom economy, late-stage functionalization | Catalyst cost, regioselectivity can be an issue |
| Photoredox Catalysis | 50-85 | Alkyl | Mild reaction conditions, good for radical precursors | Can be sensitive to oxygen, requires specialized equipment |
Inhibitory Activity of Boronic Acid-Based Proteasome Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Bortezomib | 20S Proteasome (β5 subunit) | 7.05 | U266 (Multiple Myeloma) | [18] |
| Compound 15 (Dipeptide boronic acid) | 20S Proteasome | 4.60 | U266 (Multiple Myeloma) | [18] |
| AM 114 (Chalcone-boronic acid) | 20S Proteasome | 1490 | HCT116 (Colon Carcinoma) | [18] |
| Compound 66 (Peptide boronate) | Proteasome | 1.1 | - | [18] |
| AS-06 (Tyropeptin-boronic acid) | 20S Proteasome (CT-L activity) | 2.2 | Human Erythrocyte | [19] |
| AS-29 (Tyropeptin-boronic acid) | 20S Proteasome (CT-L activity) | 14 | Human Erythrocyte | [19] |
| PGARFL-Boro | Human β2 Proteasome Subunit | 85 | - | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which boronic acids exert their effects, as well as the workflows for their discovery, is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key pathways and processes.
Signaling Pathway: NF-κB Inhibition by Bortezomib
Bortezomib, a first-in-class proteasome inhibitor, exerts its anti-cancer effects primarily through the inhibition of the NF-κB signaling pathway.[21][22][23][24][25] By blocking the proteasomal degradation of IκBα, bortezomib prevents the translocation of the NF-κB dimer to the nucleus, thereby inhibiting the transcription of pro-survival and pro-inflammatory genes.
Mechanism of Serine Protease Inhibition by Boronic Acids
Boronic acids are potent inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes.[26][27][28][29][30] The boron atom acts as a Lewis acid, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.
Experimental Workflow: High-Throughput Screening of Boronic Acid Libraries
The discovery of novel boronic acid-based drugs often relies on high-throughput screening (HTS) to identify promising lead compounds from large chemical libraries.[31][32] A typical HTS workflow involves several stages, from assay development to hit validation.
Conclusion
Boronic acids have firmly established their place as a privileged structural motif in modern drug discovery. The continuous development of novel and efficient synthetic methodologies provides researchers with an expanding toolbox to create diverse and complex boronic acid derivatives. As our understanding of the intricate roles these compounds play in modulating biological pathways deepens, so too will our ability to design the next generation of targeted and effective therapies. This guide serves as a foundational resource for scientists and researchers, empowering them to harness the full potential of boronic acids in their quest to discover and develop life-changing medicines.
References
- 1. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 2. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 3. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. escholarship.org [escholarship.org]
- 12. escholarship.org [escholarship.org]
- 13. A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rcsb.org [rcsb.org]
- 29. researchgate.net [researchgate.net]
- 30. pnas.org [pnas.org]
- 31. researchgate.net [researchgate.net]
- 32. Screening workflow | High Throughput Screening Core [u.osu.edu]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoro-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of complex biaryl and polyaryl structures, which are significant motifs in pharmaceutical and materials science. The methodologies outlined are based on established principles of Suzuki couplings and can be adapted for a variety of research and development applications.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2] The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to afford the final product and regenerate the Pd(0) catalyst.[3]
Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. For the coupling of this compound with various aryl halides, optimization of these parameters may be necessary to achieve optimal yield and purity.
Catalysts: Palladium complexes are the most prevalent catalysts for Suzuki couplings. Both Pd(0) and Pd(II) precursors are effective, as the active Pd(0) species is typically generated in situ. Common choices include:
-
Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) [2]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) [2]
Bases: A base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly influence the reaction rate and overall yield. Suitable bases include:
-
Carbonates: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are frequently used, often in aqueous solutions.[2]
-
Phosphates: Potassium phosphate (K₃PO₄) is a robust base, particularly effective for more challenging substrates.[2]
-
Fluorides: Cesium fluoride (CsF) can also be employed as a base.[4]
Solvents: The solvent system typically comprises an organic solvent to dissolve the reactants and an aqueous phase for the inorganic base. Common organic solvents for Suzuki couplings include:
-
Ethers: 1,4-Dioxane or tetrahydrofuran (THF)[2]
-
Aromatic hydrocarbons: Toluene[2]
-
Amides: N,N-Dimethylformamide (DMF)[2]
Data Presentation: Expected Yields
The following table summarizes the expected yields for the Suzuki coupling of this compound with various aryl halides. These values are extrapolated from analogous reactions in the literature and should serve as a general guideline. Actual yields can vary based on the specific reaction conditions and the purity of the starting materials.
| Aryl Halide Partner | Expected Product | Reported Yield Range (%) for Analogous Reactions |
| 4-Bromoacetophenone | 1-(4'-(3-Fluoro-4-methoxyphenyl))acetophenone | 80 - 95 |
| 2-Bromopyridine | 2-(3-Fluoro-4-methoxyphenyl)pyridine | 75 - 90 |
| 1-Bromo-4-nitrobenzene | 4'-(3-Fluoro-4-methoxyphenyl)-1-nitrobenzene | 85 - 98 |
| Methyl 4-bromobenzoate | Methyl 4'-(3-Fluoro-4-methoxyphenyl)benzoate | 70 - 92 |
Experimental Protocols
Materials and Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)[2]
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[2]
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).[2] Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).[2]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.[2]
-
Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[2]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 3-Fluoro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoro-4-methoxyphenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group, make it an attractive building block for the synthesis of complex biaryl and heteroaryl structures. These motifs are frequently found in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides detailed application notes and optimized protocols for the use of this compound in Suzuki-Miyaura coupling reactions, with a focus on achieving optimal reaction conditions and high yields.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 149507-26-6 | [1] |
| Molecular Formula | C₇H₈BFO₃ | [1] |
| Molecular Weight | 169.95 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 198 °C (decomposes) | [1] |
Applications in Drug Discovery and Development
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, including potent enzyme inhibitors for the treatment of cancer.[1][3] A notable application is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway, which is frequently dysregulated in human cancers.[4]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Dual inhibitors targeting both PI3K and mTOR, such as GSK2126458 (Omipalisib), have demonstrated significant therapeutic potential.[1][2][4] The synthesis of such complex molecules often relies on the strategic introduction of substituted aryl groups, a task for which this compound is well-suited.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by GSK2126458.
Optimal Reaction Conditions for Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. While optimal conditions are substrate-dependent, the following tables summarize generally effective conditions for the coupling of this compound with aryl halides, based on analogous reactions reported in the literature.
Table 1: Comparison of Palladium Catalysts
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 85-95 | A standard, versatile catalyst.[5] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80-110 | >90 | Effective for challenging couplings.[6] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 80-100 | 90-98 | Good for a broad range of substrates.[5][7] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | >90 | Often used for sterically hindered substrates. |
Table 2: Influence of Base and Solvent
| Base (equiv.) | Solvent | Catalyst | Temp (°C) | Yield (%) | Notes |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 100 | High | A common and effective combination.[5] |
| K₃PO₄ (2-3) | Toluene/H₂O (10:1) | Pd(OAc)₂/SPhos | 100 | Excellent | Stronger base, can be beneficial for less reactive substrates. |
| Cs₂CO₃ (2) | Dioxane | PdCl₂(dppf) | 80 | High | Often gives good results with a variety of substrates. |
| Na₂CO₃ (2) | n-Propanol/H₂O | Pd(OAc)₂/PPh₃ | Reflux | Good | A greener solvent alternative.[8] |
Detailed Experimental Protocols
The following protocols provide a general framework for performing a Suzuki-Miyaura coupling reaction with this compound. Optimization may be required for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is suitable for the coupling of this compound with a range of aryl bromides or iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1-0.2 M concentration of the aryl halide).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[9][10][11][12]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
PdCl₂(dppf) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), potassium carbonate (2.0 equiv), and PdCl₂(dppf) (5 mol%).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound is a highly effective reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The selection of appropriate reaction conditions, particularly the catalyst, base, and solvent, is crucial for achieving high yields and purity. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery to effectively utilize this important building block in their synthetic endeavors.
References
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual PI3K/mTOR inhibitors, GSK2126458 and PKI-587, suppress tumor progression and increase radiosensitivity in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-Fluoro-4-methoxyphenylboronic Acid in Modern Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxyphenylboronic acid has emerged as a critical building block in medicinal chemistry, prized for its utility in the synthesis of complex organic molecules with significant therapeutic potential. Its unique electronic properties, conferred by the fluorine and methoxy substituents, enhance its reactivity and selectivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This versatility has led to its incorporation into a variety of drug candidates, particularly in the fields of oncology and inflammatory diseases.
These application notes provide a comprehensive overview of the use of this compound in the development of two important classes of anticancer agents: kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway and tubulin polymerization inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to guide researchers in this field.
I. Application in the Synthesis of Kinase Inhibitors: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular network that regulates cell growth, proliferation, survival, and metabolism.[2][3] Its aberrant activation is a frequent event in many human cancers, making it a prime target for the development of novel anticancer therapies.[2][3][4] Quinoline and quinazoline scaffolds are prominent pharmacophores in the design of inhibitors targeting this pathway. This compound serves as a key reagent in the synthesis of these inhibitors, typically introduced via a Suzuki coupling reaction to form a biaryl linkage.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex cascade of protein phosphorylations. The diagram below illustrates the key components of this pathway and indicates the points of inhibition by quinoline-based drugs.
Experimental Protocols
Protocol 1: Synthesis of a 4-(3-Fluoro-4-methoxyphenylamino)quinoline Derivative via Suzuki Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated quinoline precursor.
Materials:
-
4-Chloro-7-methoxyquinoline
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloro-7-methoxyquinoline (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(3-fluoro-4-methoxyphenylamino)-7-methoxyquinoline derivative.
Quantitative Data
The following table summarizes the in vitro biological activity of representative quinoline-based inhibitors synthesized using this compound, targeting components of the PI3K/Akt/mTOR pathway.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| PQQ | mTOR | 64 | HL-60 | [3][5] |
| Compound 1f | EGFR | 10,180 (HeLa), 8,320 (BGC823) | HeLa, BGC823 | [6] |
| Compound 2i | EGFR | 7,150 (HeLa), 4,650 (BGC823) | HeLa, BGC823 | [6] |
| Gefitinib | EGFR | >10,000 (BGC823) | BGC823 | [6] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cell growth.
II. Application in the Synthesis of Tubulin Polymerization Inhibitors
Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[1] Agents that interfere with tubulin polymerization are a cornerstone of cancer chemotherapy. This compound is utilized in the synthesis of combretastatin analogues, a class of potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.
Experimental Protocols
Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol describes a method to assess the ability of a test compound to inhibit the polymerization of tubulin in vitro using a fluorescence-based plate reader assay.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (synthesized using this compound)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (e.g., Paclitaxel)
-
Vehicle control (e.g., DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Plate Preparation: Pre-warm the 96-well plate to 37°C in the microplate reader.
-
Compound Preparation: Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells (typically ≤1%).
-
Tubulin Reaction Mix: On ice, prepare the tubulin reaction mix to a final concentration of 3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 10% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions. Keep the mix on ice.[7]
-
Assay Initiation: Add the test compounds and controls to the appropriate wells of the pre-warmed plate. To initiate polymerization, add the ice-cold tubulin reaction mix to each well.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader and begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen reporter dye.[1] Measurements should be taken at regular intervals (e.g., every 60 seconds) for a period of 60 minutes at 37°C.[8]
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization can be determined from these curves. Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Quantitative Data
The following table presents the cytotoxic activity of combretastatin A-4 and a representative analogue synthesized incorporating a modified phenyl ring, which could be achieved using a corresponding boronic acid like this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Combretastatin A-4 | A549 (Lung Cancer) | <0.2 | [9] |
| HT-29 (Colon Cancer) | <0.2 | [9] | |
| 786-O (Renal Cancer) | <0.2 | [9] | |
| MCF-7 (Breast Cancer) | <0.2 | [9] | |
| Compound 7 (Thiazole-sulfonamide hybrid) | A549 (Lung Cancer) | 0.8 ± 0.1 | [10] |
| HT-29 (Colon Cancer) | 1.2 ± 0.2 | [10] | |
| 786-O (Renal Cancer) | 1.5 ± 0.3 | [10] | |
| MCF-7 (Breast Cancer) | 0.9 ± 0.1 | [10] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical development, enabling the synthesis of potent and selective inhibitors of key biological targets. Its application in the construction of kinase inhibitors for the PI3K/Akt/mTOR pathway and tubulin polymerization inhibitors highlights its significance in the discovery of novel anticancer agents. The detailed protocols and data presented in these application notes are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-methoxyphenylboronic acid is a critical building block in contemporary organic synthesis, particularly valued for its application in Suzuki-Miyaura cross-coupling reactions.[1][2] These reactions are fundamental to the development of complex organic molecules, including active pharmaceutical ingredients (APIs) for targeted therapies in areas such as oncology.[1] This document provides detailed protocols for the large-scale synthesis of this compound, outlining two viable synthetic routes: one via a Grignard reaction and another through directed ortho-lithiation. The protocols are designed to be scalable for industrial applications. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
The unique electronic properties imparted by the fluorine and methoxy substituents on the phenylboronic acid scaffold enhance its reactivity and selectivity in palladium-catalyzed cross-coupling reactions.[1] This makes this compound an indispensable reagent for medicinal chemists and process development scientists. The synthesis of this compound on a large scale requires robust and reproducible methods that are both cost-effective and safe. The following protocols are based on established organometallic procedures for the synthesis of analogous arylboronic acids.[3][4]
Synthetic Routes
Two primary methods for the large-scale synthesis of this compound are presented:
-
Grignard Route: This classic method involves the formation of a Grignard reagent from an aryl halide, followed by reaction with a borate ester.[5][6]
-
Lithiation Route: This approach utilizes a directed ortho-metalation strategy, where a strong lithium base selectively deprotonates the position ortho to the fluorine atom, followed by quenching with a borate ester.[3]
Protocol 1: Grignard Route
This protocol is adapted from general methods for synthesizing arylboronic acids from bromoarenes.[4]
Experimental Protocol
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel under a nitrogen atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, add a solution of 4-bromo-2-fluoro-1-methoxybenzene in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromoarene solution to the magnesium turnings to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once initiated, add the remaining bromoarene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -65 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath and slowly quench with 10% aqueous hydrochloric acid until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., water or an ether/hexane mixture) to obtain pure this compound.
Data Presentation
| Reagent/Parameter | Molar Ratio (to 4-bromo-2-fluoro-1-methoxybenzene) | Quantity (for 1 mol scale) | Notes |
| 4-bromo-2-fluoro-1-methoxybenzene | 1.0 | 207.0 g | Starting material |
| Magnesium Turnings | 1.1 | 26.7 g | |
| Triisopropyl Borate | 1.5 | 282.4 g | |
| Anhydrous THF | - | ~2 L | Solvent |
| 10% Hydrochloric Acid | - | As needed for quench | |
| Reaction Conditions | |||
| Grignard Formation Temperature | Reflux | ~66 °C (THF) | |
| Borylation Temperature | -78 °C to Room Temp. | - | |
| Yield | |||
| Expected Yield | - | 70-85% | Based on similar syntheses[4] |
Protocol 2: Directed ortho-Lithiation Route
This protocol is adapted from procedures for the synthesis of fluorinated phenylboronic acids via lithiation.[3][7]
Experimental Protocol
Step 1: Lithiation
-
To a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel under a nitrogen atmosphere, add a solution of 2-fluoroanisole in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) solution (typically 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -65 °C.[3]
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
Step 2: Borylation
-
While maintaining the temperature at -78 °C, add triisopropyl borate dropwise to the reaction mixture.[3]
-
Ensure the internal temperature does not rise above -65 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of 10% aqueous hydrochloric acid until the solution is acidic (pH ~2).
-
Stir vigorously for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or by slurrying in a non-polar solvent like hexane to afford the pure boronic acid.
Data Presentation
| Reagent/Parameter | Molar Ratio (to 2-fluoroanisole) | Quantity (for 1 mol scale) | Notes |
| 2-fluoroanisole | 1.0 | 126.1 g | Starting material |
| n-Butyllithium (2.5 M) | 1.1 | 440 mL | |
| Triisopropyl Borate | 1.2 | 225.9 g | |
| Anhydrous THF | - | ~2 L | Solvent |
| 10% Hydrochloric Acid | - | As needed for quench | |
| Reaction Conditions | |||
| Lithiation Temperature | -78 °C | - | |
| Borylation Temperature | -78 °C to Room Temp. | - | |
| Yield | |||
| Expected Yield | - | >90% | High yields are reported for analogous reactions[3] |
Workflow and Pathway Diagrams
Logical Relationship of Synthetic Routes
References
- 1. chemimpex.com [chemimpex.com]
- 2. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Grignard Reagents [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
Catalyst Selection for Cross-Coupling Reactions of 3-Fluoro-4-methoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of catalysts in cross-coupling reactions involving 3-Fluoro-4-methoxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the influence of its fluoro and methoxy substituents on molecular properties. The following sections detail catalyst systems and experimental protocols for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. For this compound, the choice of palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency.
Catalyst and Ligand Selection
Electron-rich and sterically bulky phosphine ligands are often employed to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Palladium precatalysts are often preferred for their stability and ease of handling.
Table 1: Summary of Suzuki-Miyaura Coupling Reactions with this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (6-Bromopyridin-2-yl)-(3-methoxyphenyl)-methanone | Pd(PPh₃)₄ | Cs₂CO₃ | DME/water (2:1) | 80 | Overnight | 76 | [1] |
| 3-Bromo-2-chloro-6-methoxybenzaldehyde | Pd(OAc)₂ / PPh₃ | Aq. Base | Not Specified | 100 | Overnight | 80 | [2] |
| 5-Bromo-1-methyl-1H-pyrazole | Pd(dppf)Cl₂·DCM | Na₂CO₃ | Dioxane/water | Not Specified | 6 | Not Specified | [3] |
| Aryl Mesylate | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Not Specified | 3 | 69 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DME/water 2:1, or Dioxane/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide, this compound, base, and palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling: C-N Bond Formation
The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen bonds using a copper catalyst, offering an alternative to palladium-based methods. This reaction can often be performed under mild conditions and is tolerant of air and moisture.[5]
Catalyst Selection
Copper(II) acetate is a commonly used catalyst for this transformation. The reaction is typically carried out in the presence of a base and sometimes a ligand.
Table 2: Summary of Chan-Lam Coupling Reactions with this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sulfonamide Derivative | Cu(OAc)₂ | Et₃N | DCM | Room Temp. | 2 | 40-70 | [6] |
| 5-Amino-1,2,4-thiadiazole | Cu(OAc)₂ | Et₃N | DCM | Ambient | 48 | Not Specified | [5] |
Experimental Protocol: Chan-Lam C-N Coupling
This protocol provides a general procedure for the copper-catalyzed N-arylation of a nitrogen-containing nucleophile with this compound.
Materials:
-
Nitrogen nucleophile (e.g., amine, amide, heterocycle) (1.0 equiv)
-
This compound (1.0-1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol% or stoichiometric)
-
Base (e.g., Triethylamine or Pyridine, 1.0-2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
To the reaction vessel, add the nitrogen nucleophile, this compound, copper(II) acetate, and base.
-
If using, add activated molecular sieves.
-
Add the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for the Chan-Lam C-N cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for the synthesis of carbon-nitrogen bonds, particularly for the formation of arylamines.[7] While direct examples with this compound are less common in the provided search results, the general principles can be applied to its derivatives. For instance, a bromo-substituted derivative of the target molecule could be coupled with an amine.
Catalyst and Ligand Selection
The choice of a suitable palladium precatalyst and a sterically hindered phosphine ligand is critical for the success of the Buchwald-Hartwig amination.
Table 3: General Conditions for Buchwald-Hartwig Amination
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp. (°C) |
| Aryl Halide | Amine | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80-110 |
| Imidazo[4,5-b]pyridine Derivative | 2,5-diaminopyridine | Not Specified | Not Specified | Not Specified | Not Specified |
Note: This table provides general conditions as specific examples with this compound derivatives were not detailed in the search results.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the palladium precatalyst and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add the solvent, followed by the aryl halide, amine, and base.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Selective and potent agonists for estrogen receptor beta derived from molecular refinements of salicylaldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. WO2005121110A1 - Hetroaryl benzamide derivatives for use as glk activators in the treatment of diabetes - Google Patents [patents.google.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. pubs.acs.org [pubs.acs.org]
3-Fluoro-4-methoxyphenylboronic Acid: A Versatile Building Block for Advanced Organic Synthesis
Introduction
3-Fluoro-4-methoxyphenylboronic acid has emerged as a pivotal building block in modern organic synthesis, particularly valued by researchers, scientists, and drug development professionals. Its unique electronic properties, stemming from the presence of both a fluorine atom and a methoxy group on the phenyl ring, make it an exceptional reagent for the construction of complex molecular architectures. This versatile compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to forge carbon-carbon bonds with high efficiency and selectivity. Its application is instrumental in the synthesis of a wide array of biologically active molecules, including inhibitors of key enzymes implicated in various diseases, as well as advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of significant pharmaceutical targets.
Key Applications
The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a robust and widely used method for the formation of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents. The fluorine and methoxy substituents on the boronic acid modulate the reactivity and solubility of the reagent, often leading to improved reaction outcomes.
Key areas of application include:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases. Its use in creating inhibitors for enzymes like 17ß-hydroxysteroid dehydrogenase type 2 (17ß-HSD2) and tubulin polymerization is of significant interest.
-
Material Science: This boronic acid is employed in the creation of advanced materials, such as polymers and nanomaterials, for applications in electronics and coatings.
-
Agrochemical Synthesis: It is also a valuable building block for the development of novel pesticides and herbicides.
Data Presentation: Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions of this compound with various aryl halides. These reactions showcase the versatility and efficiency of this building block in forming diverse biaryl structures.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (4-Bromophenyl)(phenyl)methanone | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 80-100 | 4-12 | 85-95 | |
| 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 25 | 24 | ~58 (mono-arylated) | |
| 4-Bromoacetophenone | Pd(II) Complex | KOH | Water | 100 | 1 | ~94 | |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 70-88 | |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 65-85 |
Experimental Protocols
Protocol 1: Synthesis of a 17ß-Hydroxysteroid Dehydrogenase Type 2 (17ß-HSD2) Inhibitor Precursor
This protocol details the synthesis of a biaryl ketone, a key intermediate in the development of 17ß-HSD2 inhibitors for potential use in osteoporosis treatment.
Reaction Scheme:
Materials:
-
(4-Bromophenyl)(4-fluoro-3-methoxyphenyl)methanone (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
1,2-Dimethoxyethane (DME), Ethanol (EtOH), and Water (H₂O) in a 1:1:1 ratio
-
Nitrogen or Argon gas
-
Microwave reactor or conventional heating setup
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a microwave-safe reaction vessel, add (4-bromophenyl)(4-fluoro-3-methoxyphenyl)methanone, this compound, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add the degassed solvent mixture of DME/EtOH/H₂O (1:1:1).
-
Seal the vessel and flush with nitrogen or argon gas.
-
If using a microwave reactor, irradiate the mixture at 150°C for 20 minutes. If using conventional heating, heat the mixture to reflux (approximately 80-100°C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl ketone. A yield of approximately 68% can be expected.
Experimental Workflow:
Application Notes and Protocols for the Derivatization of 3-Fluoro-4-methoxyphenylboronic Acid for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3-fluoro-4-methoxyphenylboronic acid, transforming it into a reactive probe for bioconjugation. This document outlines two primary strategies for creating stable bioconjugates with proteins and other biomolecules: targeting primary amines through N-hydroxysuccinimide (NHS) ester chemistry and targeting free thiols using maleimide chemistry. Detailed protocols for the synthesis of these reactive derivatives, subsequent bioconjugation, and characterization of the final conjugates are provided.
Introduction
This compound is a versatile chemical moiety with significant potential in bioconjugation. The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols, which are common structural features in many biomolecules, including glycoproteins and cell surface glycans. This interaction can be exploited for targeted labeling and sensing applications. To enable the stable attachment of this compound to biomolecules that may not possess suitable diol functionalities, it can be derivatized to include amine-reactive or thiol-reactive functional groups. This allows for the creation of bioconjugates that can be used to probe cellular signaling pathways, develop targeted therapeutics, and create novel diagnostic tools.
Derivatization Strategies
Two of the most common and effective methods for bioconjugation involve the reaction of NHS esters with primary amines (e.g., lysine residues and the N-terminus of proteins) and the reaction of maleimides with sulfhydryl groups (e.g., cysteine residues).
-
Amine-Reactive Derivatization: By converting the boronic acid-containing molecule into an NHS ester, it can readily react with primary amines on a biomolecule to form a stable amide bond.
-
Thiol-Reactive Derivatization: Introducing a maleimide group onto the this compound scaffold allows for highly specific and efficient conjugation to free thiol groups on biomolecules, forming a stable thioether bond.
Data Presentation
The following table summarizes key quantitative data relevant to the derivatization and bioconjugation of this compound.
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) | Reference |
| Optimal Reaction pH | 8.3 - 8.5 | 6.5 - 7.5 | |
| Typical Molar Excess of Reagent | 5-20 fold | 10-20 fold | |
| Typical Reaction Time | 1-4 hours at room temperature | 2 hours at room temperature or overnight at 4°C | |
| Bond Stability | Stable amide bond | Stable thioether bond | |
| Boronate Ester Stability | Reversible, pH-dependent | Reversible, pH-dependent | |
| Half-life of Diazaborine Conjugates (as a stable boronate analog) | Multi-hour timescale | Not Applicable |
Experimental Protocols
Protocol 1: Synthesis of Amine-Reactive this compound N-succinimidyl Ester
This protocol describes a general method for the synthesis of an NHS ester of a carboxylic acid-functionalized phenylboronic acid. This can be adapted for this compound by first introducing a carboxylic acid handle via a suitable linker.
Materials:
-
Carboxylic acid-functionalized this compound
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-functionalized this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired NHS ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Thiol-Reactive N-(3-Fluoro-4-methoxyphenyl)maleimide
This protocol outlines the synthesis of a maleimide derivative from an aniline precursor. 3-Fluoro-4-methoxyaniline can be used as a starting material, followed by borylation to introduce the boronic acid functionality.
Materials:
-
3-Fluoro-4-methoxyaniline
-
Maleic anhydride
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorous pentoxide
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
Dissolve 3-fluoro-4-methoxyaniline (1 equivalent) in anhydrous DMF and cool to 0°C.
-
Add maleic anhydride (1.2 equivalents) portion-wise and stir the mixture at 0°C for 2 hours.
-
In a separate flask, prepare a solution of phosphorous pentoxide and concentrated sulfuric acid in DMF.
-
Add the dehydrating agent solution dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 5 hours.
-
Cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The resulting N-(3-fluoro-4-methoxyphenyl)maleimide can then be subjected to a borylation reaction to install the boronic acid group.
-
Purify the final product by recrystallization or column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Bioconjugation of Amine-Reactive Boronic Acid to a Protein
This protocol describes the general procedure for labeling a protein with an NHS ester-activated boronic acid derivative.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)
-
Amine-reactive this compound NHS ester (10 mM stock solution in anhydrous DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS)
Procedure:
-
Prepare the protein solution in the appropriate amine-free buffer.
-
Add the desired molar excess (typically 5-20 fold) of the amine-reactive boronic acid NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light if the derivative is fluorescent.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the conjugate using a size exclusion chromatography column to separate the labeled protein from unreacted reagent and byproducts.
-
Collect the fractions containing the protein conjugate.
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.
Protocol 4: Bioconjugation of Thiol-Reactive Boronic Acid to a Protein
This protocol outlines the general procedure for labeling a protein with a maleimide-activated boronic acid derivative.
Materials:
-
Protein of interest (1-10 mg/mL) in a degassed, thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)
-
Thiol-reactive this compound maleimide (10 mM stock solution in anhydrous DMSO or DMF)
-
(Optional) Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS)
Procedure:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column if necessary.
-
Add the desired molar excess (typically 10-20 fold) of the thiol-reactive boronic acid maleimide stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
-
Purify the conjugate using a size exclusion chromatography column to separate the labeled protein from the unreacted reagent.
-
Collect the fractions containing the protein conjugate.
-
Determine the protein concentration and the degree of labeling (DOL) by UV-Vis spectrophotometry.
Protocol 5: Characterization of the Bioconjugate
SDS-PAGE Analysis:
-
Prepare samples of the unconjugated protein and the purified bioconjugate.
-
Run the samples on an SDS-PAGE gel under reducing and/or non-reducing conditions.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the conjugate compared to the unconjugated protein.
Mass Spectrometry:
-
Prepare the bioconjugate sample for mass spectrometry analysis (e.g., by buffer exchange into a volatile buffer).
-
Analyze the sample using a suitable mass spectrometry technique (e.g., MALDI-TOF or ESI-MS).
-
The mass spectrum of the conjugate will show an increase in mass corresponding to the number of attached boronic acid derivatives, confirming the conjugation and allowing for the determination of the degree of labeling.
Visualizations
Caption: Synthetic workflows for creating amine-reactive and thiol-reactive derivatives of this compound.
Caption: General experimental workflow for bioconjugation, purification, and characterization.
Caption: EGFR signaling pathway, a target for boronic acid bioconjugate probes that can interact with the receptor's glycans.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluoro-4-methoxyphenylboronic Acid with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note focuses on the use of 3-Fluoro-4-methoxyphenylboronic acid , a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its unique electronic properties, stemming from the fluorine and methoxy substituents, make it an interesting coupling partner for various aryl halides.
Aryl chlorides are attractive substrates for cross-coupling reactions due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, the strength of the C-Cl bond presents a significant challenge, often requiring specialized catalytic systems to achieve efficient coupling. These notes provide detailed protocols and representative data for the successful Suzuki-Miyaura coupling of this compound with a range of aryl chlorides, including electron-rich, electron-poor, and heteroaromatic systems.
Reaction Principle and Signaling Pathway
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl chlorides under optimized conditions. These data illustrate the general trends in reactivity, where electron-poor and heteroaromatic chlorides often provide higher yields compared to electron-rich and sterically hindered substrates.
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 18 | 78 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 16 | 85 |
| 3 | Chlorobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 8 | 95 |
| 5 | 4-Chloronitrobenzene | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 6 | 97 |
| 6 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 110 | 12 | 92 |
| 7 | 2-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O (10:1) | 110 | 24 | 72 |
Note: The yields presented are representative and may vary depending on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol provides a general procedure that can be adapted for a range of aryl chlorides. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, XPhos) (1.1-1.5 equivalents relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene/Water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., 0.02 mmol Pd(OAc)₂) and the phosphine ligand (e.g., 0.04 mmol SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 90-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 6-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Bases such as potassium phosphate and cesium carbonate are corrosive and hygroscopic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Ensure proper degassing of the solvent and thorough purging of the reaction vessel with inert gas. | |
| Inappropriate base | For challenging aryl chlorides, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. Ensure the base is anhydrous if water is not part of the solvent system. | |
| Low reaction temperature | The C-Cl bond activation may require higher temperatures (100-120 °C). | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure the reaction is not overheated. |
| Protodeboronation (loss of the boronic acid group) | Ensure anhydrous conditions if a non-aqueous solvent system is used. Minimize reaction time once the starting material is consumed. |
By following these application notes and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions with a variety of aryl chlorides to synthesize valuable biaryl compounds for applications in drug discovery and materials science.
Application Notes: 3-Fluoro-4-methoxyphenylboronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxyphenylboronic acid is a versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of a fluorine atom and a methoxy group on the phenyl ring, make it an attractive reagent for the synthesis of a wide array of bioactive molecules. This boronic acid is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of complex molecule construction. The strategic incorporation of the 3-fluoro-4-methoxyphenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its potency, selectivity, and metabolic stability.
These application notes provide a detailed overview of the use of this compound in the synthesis of two important classes of bioactive molecules: 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) inhibitors for the potential treatment of osteoporosis, and Phosphoinositide 3-kinase beta (PI3Kβ) inhibitors, such as the clinical candidate GSK2636771, for oncology applications.
Application 1: Synthesis of 17β-HSD2 Inhibitors
Background: 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) is an enzyme that catalyzes the conversion of the potent estrogen estradiol (E2) to the less active estrone (E1). Inhibition of 17β-HSD2 is a promising therapeutic strategy for diseases characterized by low estrogen levels, such as osteoporosis. By blocking this enzyme, the local concentration of estradiol in bone tissue can be increased, potentially leading to reduced bone resorption and increased bone formation.
Synthetic Strategy: A common approach to synthesize 17β-HSD2 inhibitors involves the Suzuki-Miyaura cross-coupling of a suitable aromatic bromide with this compound. This reaction introduces the key phenyl ether moiety often found in potent inhibitors of this enzyme.
Quantitative Data Summary: 17β-HSD2 Inhibitors
| Compound ID | Structure | IC50 (nM) for h17β-HSD2 | Selectivity vs. h17β-HSD1 | Reference |
| 1 | Bicyclic hydroxyphenylmethanone derivative | 6.1 | >100-fold | |
| 2 | Bicyclic hydroxyphenylmethanone derivative | 101 | 13-fold |
Experimental Protocol: Synthesis of a Bicyclic Hydroxyphenylmethanone 17β-HSD2 Inhibitor Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura coupling step in the synthesis of bicyclic hydroxyphenylmethanone 17β-HSD2 inhibitors.
Reaction Scheme:
Materials:
-
Brominated bicyclic hydroxyphenylmethanone core (1.0 eq)
-
This compound (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the brominated bicyclic hydroxyphenylmethanone core (1.0 eq), this compound (1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Application 2: Synthesis of PI3Kβ Inhibitors (e.g., GSK2636771)
Background: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. PI3Kβ is one of the isoforms of PI3K, and its selective inhibition has emerged as a promising therapeutic strategy, particularly in tumors with loss of the tumor suppressor PTEN. GSK2636771 is a potent and selective PI3Kβ inhibitor that has been investigated in clinical trials.
Synthetic Strategy: The synthesis of GSK2636771 and related analogues involves the crucial introduction of the 3-fluoro-4-methoxyphenyl group via a Suzuki-Miyaura cross-coupling reaction with a heterocyclic core.
Quantitative Data Summary: GSK2636771
| Compound | Target | IC50 (nM) | Cell-based Activity (GI50, nM) in PTEN-null cells | Reference |
| GSK2636771 | PI3Kβ | 4 | ~10-100 |
Experimental Protocol: Synthesis of a Key Intermediate for GSK2636771
This protocol outlines the synthesis of a key intermediate for GSK2636771, which involves the Suzuki-Miyaura coupling of 7-bromo-triazolo[1,5-a]pyridin-2-amine with this compound.
Reaction Scheme:
Materials:
-
7-bromo-triazolo[1,5-a]pyridin-2-amine (1.0 eq)
-
This compound (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (3:1)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel, dissolve 7-bromo-triazolo[1,5-a]pyridin-2-amine (1.0 eq) and this compound (1.2 eq) in the degassed 1,4-dioxane/water solvent mixture.
-
Add sodium carbonate (2.0 eq) to the solution.
-
Purge the mixture with nitrogen or argon for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 7-(3-fluoro-4-methoxyphenyl)-triazolo[1,5-a]pyridin-2-amine intermediate.
DOT Diagram: PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway.
Conclusion
This compound is a key building block for the synthesis of diverse and potent bioactive molecules. The Suzuki-Miyaura coupling reaction provides a robust and efficient method for incorporating this valuable moiety into complex molecular scaffolds. The examples of 17β-HSD2 and PI3Kβ inhibitors highlight the importance of this reagent in the development of new therapeutics for a range of diseases. The provided protocols offer a general framework for researchers to utilize this compound in their own synthetic endeavors. As with any chemical synthesis, reaction conditions may require optimization for specific substrates.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory with all necessary safety precautions.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with 3-Fluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 3-Fluoro-4-methoxyphenylboronic acid. Low yields can arise from a variety of factors, and this guide aims to provide a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?
A1: When encountering low yields, a systematic review of your reaction setup and reagents is the best first step. Consider the following:
-
Reagent Quality:
-
Boronic Acid Integrity: this compound can be susceptible to decomposition, particularly protodeboronation, especially if it is old or has been stored improperly. It is advisable to use a fresh batch or verify the purity of your existing stock.
-
Aryl Halide Reactivity: The reactivity of the coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1][2] Reactions with less reactive halides, such as aryl chlorides, often necessitate more specialized and highly active catalyst systems.[3]
-
Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air and moisture. Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.[4]
-
Solvent and Base Purity: The purity of your solvent and base is critical. Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[5] Ensure your base is of high purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[4][5] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If your reaction is sluggish at a lower temperature, a moderate increase may improve the yield. However, be aware that excessive heat can lead to catalyst decomposition.
-
Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Q2: I suspect protodeboronation of my this compound is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids like this compound due to the electron-donating methoxy group.[6] Here are some strategies to mitigate this:
-
Choice of Base: The base plays a critical role in the reaction and can also promote protodeboronation.[7] Using a milder base or a non-aqueous base may be beneficial. Consider screening bases such as K₃PO₄, Cs₂CO₃, or KF.[8]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can help minimize protodeboronation, as water can be a proton source.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can protect it from premature decomposition.[6][8] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
Q3: I am observing a significant amount of homocoupling of the boronic acid. What are the likely causes and how can I prevent it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[5] To minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas your solvents and ensure the reaction is performed under a strict inert atmosphere to minimize oxygen levels.[6]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates the active Pd(0) species can help to avoid an excess of Pd(II) at the start of the reaction.
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[4]
Q4: My aryl chloride coupling partner is unreactive. What specific conditions can I try?
A4: Aryl chlorides are notoriously less reactive than aryl bromides and iodides in Suzuki couplings.[2][3] To improve the yield with these substrates, consider the following:
-
Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands promote the challenging oxidative addition step.
-
More Active Catalysts: Consider using highly active pre-catalysts like palladacycles.[4]
-
Higher Temperatures: Higher reaction temperatures are often necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond. Solvents with higher boiling points like toluene or dioxane may be required.
-
Stronger Bases: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the reaction.[9]
Troubleshooting Guides
Low Yield Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
Data Presentation
While specific quantitative data for the Suzuki coupling of this compound is dispersed throughout the literature, the following tables provide a general guide for expected yields and reaction conditions based on analogous systems. Actual yields will be substrate and condition dependent.
Table 1: General Effect of Base on Suzuki Coupling Yields
| Base | Typical Solvent System | Relative Strength | Expected Yield Range (%) | Notes |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate | 70-95 | A common and effective choice for many substrates. |
| K₃PO₄ | Dioxane, Toluene | Strong | 80-98 | Often used for less reactive aryl chlorides and sterically hindered substrates.[9] |
| Cs₂CO₃ | Dioxane, THF | Strong | 85-99 | Highly effective but more expensive; good for challenging couplings.[9] |
| Na₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | Moderate | 65-90 | Another common and cost-effective option. |
| KF | Dioxane, Toluene | Mild | 60-85 | Can be effective and is less basic, which may reduce base-sensitive side reactions.[9] |
Table 2: Catalyst and Ligand Selection Guide for Different Aryl Halides
| Aryl Halide | Recommended Catalyst/Pre-catalyst | Recommended Ligand | Expected Yield Range (%) |
| Aryl Iodide | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | 85-99 |
| Aryl Bromide | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | PPh₃, dppf, Buchwald Ligands | 75-95 |
| Aryl Chloride | Pd₂(dba)₃, Palladacycles | Buchwald Ligands (XPhos, SPhos), NHCs | 50-90 |
| Aryl Triflate | Pd(OAc)₂, Pd₂(dba)₃ | PCy₃, P(t-Bu)₃ | 70-95 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Suzuki Catalytic Cycle
Understanding the catalytic cycle can help in troubleshooting. For instance, issues with oxidative addition might point to a problem with the aryl halide or catalyst, while problems with transmetalation could be related to the boronic acid or base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 3-Fluoro-4-methoxyphenylboronic Acid Reaction Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from 3-Fluoro-4-methoxyphenylboronic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds, particularly after Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture involving this compound?
A1: Common impurities can include unreacted starting materials (the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, deborylation products where the boronic acid group is replaced by a hydrogen atom, and residual palladium catalyst and ligands from the reaction.
Q2: My Suzuki-Miyaura reaction with this compound is complete, but the product seems to be contaminated with the homocoupled dimer of the boronic acid. How can I remove it?
A2: The homocoupled biaryl byproduct can often be separated from the desired product by flash column chromatography. Due to differences in polarity and molecular weight, a carefully selected eluent system can effectively resolve these compounds. Recrystallization can also be an effective method if a suitable solvent system is identified in which the desired product and the impurity have significantly different solubilities.
Q3: I am observing significant protodeboronation of this compound in my reaction. How does this affect purification?
A3: Protodeboronation results in the formation of 2-fluoroanisole. This byproduct is typically more volatile and less polar than the desired coupled product. It can often be removed during the concentration of the reaction mixture under reduced pressure or during flash column chromatography.
Q4: Is it possible to remove the residual palladium catalyst without using column chromatography?
A4: Yes, several methods can be employed. One common technique is to treat the crude product solution with a scavenger resin that selectively binds to palladium. Another approach is to perform an aqueous wash with a solution containing a chelating agent like EDTA or to use activated carbon to adsorb the catalyst.
Q5: Can I use a simple extraction to purify my product?
A5: A basic extractive work-up is a crucial first step in purification. It helps to remove inorganic salts, the base used in the reaction, and highly polar impurities. However, it is often insufficient to separate the desired product from organic byproducts like homocoupled species or unreacted starting materials. Further purification by chromatography or recrystallization is typically necessary.
Troubleshooting Guides
Problem: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is too polar and is retained on the silica gel. | - Use a more polar eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).- Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Product is co-eluting with an impurity. | - Optimize the eluent system by trying different solvent combinations.- Employ a gradient elution instead of an isocratic one to improve separation.- Consider using a longer column or a stationary phase with a smaller particle size for better resolution. |
| Product is unstable on silica gel. | - Deactivate the silica gel by treating it with a small amount of a base like triethylamine before use.- Minimize the time the product spends on the column by running the chromatography as quickly as possible. |
Problem: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | - Screen a variety of solvents with different polarities.- A good recrystallization solvent should dissolve the compound when hot but not when cold, while the impurities should remain soluble at all temperatures or be insoluble even when hot.- Try a mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) to fine-tune the solubility. |
| "Oiling out" of the product instead of crystallization. | - This occurs when the melting point of the solid is lower than the boiling point of the solvent. Use a lower-boiling point solvent or a solvent mixture.- Ensure the solution is not supersaturated before cooling. |
| Impurities are co-crystallizing with the product. | - The product may be too soluble in the chosen solvent, trapping impurities upon rapid cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a hot filtration step to remove any insoluble impurities before cooling. |
Experimental Protocols
General Extractive Work-up for a Suzuki-Miyaura Reaction Product
-
Cool the Reaction Mixture : Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilution : Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash : Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
An aqueous solution of a weak acid (e.g., 1 M HCl) to neutralize and remove the base.
-
Water.
-
Brine (saturated aqueous NaCl solution) to facilitate phase separation and remove residual water from the organic layer.
-
-
Drying and Concentration : Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Preparation of the Column : Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading the Sample : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.
-
Elution : Elute the column with the chosen solvent system. An isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) can be used.
-
Fraction Collection : Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Isolation : Combine the fractions containing the pure product and evaporate the solvent to yield the purified compound.
Example Eluent System for a Biaryl Product:
| Product Polarity | Starting Eluent System (Hexane/Ethyl Acetate) |
| Low | 98:2 |
| Medium | 90:10 to 80:20 |
| High | 70:30 and higher |
Note: The optimal eluent system will depend on the specific structure of the product and must be determined empirically.
Purification by Recrystallization
-
Solvent Selection : Choose a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary) : If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization : Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: A general experimental workflow for the purification of Suzuki-Miyaura coupling reaction products.
Caption: A logical workflow for troubleshooting the purification of reaction products.
Technical Support Center: Reactions with Arylboronic Acids
Welcome to the technical support center for reactions involving arylboronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions involving arylboronic acids?
A1: The three most prevalent side products in reactions such as the Suzuki-Miyaura coupling are:
-
Homocoupling products (biphenyls): The dimerization of two arylboronic acid molecules.
-
Protodeboronation products: The replacement of the boronic acid group with a hydrogen atom.[1][2]
-
Phenols: The oxidation of the arylboronic acid.
Q2: What causes the formation of homocoupling (biphenyl) byproducts?
A2: Homocoupling of arylboronic acids is often promoted by the presence of a Pd(II) species and an oxidant, which is commonly oxygen from the air.[3][4] The reaction can proceed through a palladium-catalyzed pathway where two boronic acid molecules are coupled, leading to the formation of a symmetrical biaryl and the reduction of Pd(II) to Pd(0).[3][5]
Q3: What is protodeboronation and under what conditions does it occur?
A3: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[2] This side reaction can be catalyzed by either acid or base.[2] The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic properties of the arylboronic acid.[2] Electron-deficient arylboronic acids are particularly susceptible to this decomposition pathway.[6]
Q4: How can my arylboronic acid be oxidized to a phenol during the reaction?
A4: The oxidation of arylboronic acids to phenols can occur in the presence of various oxidizing agents.[7][8][9][10] In the context of cross-coupling reactions, residual oxygen or other oxidants in the reaction mixture can lead to the formation of phenol byproducts.[11] This transformation can also be carried out intentionally using specific reagents.[8][9][10][12]
Q5: How can I tell if my arylboronic acid has degraded?
A5: Degradation of an arylboronic acid can be assessed by analytical techniques such as NMR spectroscopy. The appearance of signals corresponding to the protodeboronated arene is a clear indicator of decomposition. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities resulting from degradation.[6]
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Product (Biphenyl) Observed
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method (three cycles).[4][13] |
| Use of a Pd(II) Precatalyst | Pd(II) species can directly promote homocoupling.[3] Consider switching to a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source is necessary, the addition of a mild reducing agent may help to ensure its rapid reduction to the active Pd(0) state.[5][14] |
| Sub-optimal Reaction Conditions | Pre-heating the mixture of the palladium catalyst, base, and solvent before adding the arylboronic acid can sometimes reduce homocoupling.[4] |
| High Concentration of Arylboronic Acid | Employing a slow addition of the arylboronic acid solution to the reaction mixture via a syringe pump can help to maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.[13] |
Issue 2: Significant Formation of Protodeboronation Product
| Potential Cause | Recommended Solution |
| Presence of Protic Solvents/Water | Ensure the use of anhydrous solvents and reagents, as water can facilitate protodeboronation, especially under basic conditions.[6] |
| Inappropriate Base | The choice of base is critical. For arylboronic acids prone to protodeboronation, using a milder base such as K₃PO₄ or Cs₂CO₃ is often preferable to stronger bases like NaOH or KOH.[6] |
| Prolonged Reaction Time at High Temperature | If the desired cross-coupling reaction is sluggish, protodeboronation can become a major competing pathway. Optimize the reaction to proceed at a lower temperature or for a shorter duration if possible. |
| Unstable Arylboronic Acid | For particularly unstable arylboronic acids (e.g., some electron-deficient or heteroaromatic ones), consider converting them to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the boronic acid slowly under the reaction conditions.[1][6] |
Issue 3: Presence of Phenol Byproduct
| Potential Cause | Recommended Solution |
| Oxidative Conditions | As with homocoupling, the presence of oxygen is a likely culprit. Rigorous degassing of the reaction mixture is essential.[11] |
| Incompatible Reagents | Certain reagents, even if not explicitly added as oxidants, may have oxidizing properties under the reaction conditions. Review all components of your reaction mixture for potential incompatibilities. |
| Inherent Instability of Arylboronic Acid | Some arylboronic acids are more prone to oxidation. If this is a recurring issue with a specific substrate, it may be necessary to use a protecting group strategy or explore alternative coupling partners. |
Experimental Protocols
Protocol 1: General Procedure to Minimize Homocoupling in Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
Degassing: Degas the solvent by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.[13]
-
Reaction Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the aryl halide, the base, and the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Reagent Addition: In a separate flask, dissolve the arylboronic acid in a minimal amount of the degassed solvent. Add this solution to the reaction mixture. For substrates prone to homocoupling, add the arylboronic acid solution slowly over a period of time using a syringe pump.[13]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Intentional Synthesis of a Phenol from an Arylboronic Acid
This protocol describes a metal-free method for the hydroxylation of arylboronic acids.[7]
Materials:
-
Arylboronic acid (1.0 equiv, 0.2 mmol)
-
Diacetoxyiodobenzene (1.0 equiv, 0.2 mmol)
-
Anhydrous DMF (2 mL)
Procedure:
-
To a reaction vial, add the arylboronic acid and diacetoxyiodobenzene.[7]
-
Add anhydrous DMF under an air atmosphere.[7]
-
Stir the reaction mixture at room temperature for 2 hours in the dark.[7]
-
Monitor the reaction by TLC.
-
Upon completion, proceed with a standard aqueous work-up and extraction to isolate the phenol product.
Visualizing Side Product Pathways and Troubleshooting
The following diagrams illustrate the chemical pathways leading to common side products and a logical workflow for troubleshooting.
Caption: Major side reaction pathways for arylboronic acids.
Caption: A logical workflow for troubleshooting side reactions.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 3-Fluoro-4-methoxyphenylboronic Acid Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions involving 3-fluoro-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for the Suzuki-Miyaura coupling of this compound?
A1: For Suzuki-Miyaura couplings, a general catalyst loading range is between 0.5 and 2.5 mol% of the palladium source.[1] The optimal loading for this compound, an electron-rich boronic acid, will depend on the specific reaction partners and conditions. It is often advisable to start with a loading of 1-2 mol% and optimize from there.
Q2: Which palladium catalysts and ligands are most effective for coupling with this compound?
A2: Due to the electron-donating nature of the methoxy group and the presence of the fluorine atom, catalyst systems that are effective for electron-rich and sterically hindered substrates are recommended. Palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. These are typically paired with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
Q3: What are the signs of catalyst deactivation or inhibition during the reaction?
A3: Signs of catalyst deactivation or inhibition include a stalled reaction (no further conversion of starting materials), the formation of palladium black (precipitated palladium metal), and inconsistent results between batches.[3] The presence of oxygen can lead to the decomposition of the active Pd(0) catalyst.[1]
Q4: How does catalyst loading affect reaction time and product purity?
A4: Generally, a higher catalyst loading can lead to a faster reaction time. However, excessively high concentrations of the catalyst may not always result in a higher yield and can sometimes lead to the formation of byproducts.[4] An optimal catalyst loading will provide a balance between reaction rate, yield, and purity, while also being cost-effective.
Q5: What are the most common side reactions observed with this compound in Suzuki couplings?
A5: The most common side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a common issue with electron-rich boronic acids, especially in the presence of water and strong bases.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[1]
-
Oxidation of the boronic acid: Boronic acids can be susceptible to oxidation, which can lead to the formation of various byproducts.[5]
Troubleshooting Guides
Problem: Low or No Product Yield
Q: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki coupling reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure your palladium source and ligand are fresh and have been stored correctly under an inert atmosphere. Consider using a more robust, air-stable precatalyst.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Suboptimal Catalyst Loading | The catalyst concentration may be too low for efficient conversion or too high, leading to side reactions. Perform a catalyst loading screen to determine the optimal concentration. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. For electron-rich boronic acids, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases to minimize protodeboronation.[1] A solvent system like dioxane/water or toluene/water is often effective. |
| Poor Quality of Boronic Acid | Use fresh, high-purity this compound. Boronic acids can degrade over time. |
| Low Reaction Temperature | If the reaction is sluggish, consider increasing the temperature. However, be aware that higher temperatures can also promote side reactions. |
Data Presentation
Table 1: Illustrative Effect of Catalyst Loading on Yield
The following table provides an example of how catalyst loading can influence the yield of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. Note: This data is illustrative and based on general trends. Optimal conditions should be determined experimentally.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 0.5 | 12 | 65 |
| 1.0 | 8 | 85 |
| 1.5 | 6 | 92 |
| 2.0 | 6 | 90 |
| 2.5 | 6 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a general method for screening different catalyst loadings to optimize the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a series of flame-dried reaction vials, add the aryl halide, this compound, and the base.
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium catalyst and ligand.
-
Add the appropriate amount of the catalyst/ligand stock solution to each reaction vial to achieve the desired catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mol%).
-
Add the degassed solvent to each vial.
-
Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Once the reactions are complete, cool to room temperature, and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Analyze the crude product of each reaction by ¹H NMR or GC-MS to determine the yield.
Visualizations
Caption: A flowchart for troubleshooting low product yield.
Caption: Workflow for optimizing catalyst loading.
References
Technical Support Center: Phenylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving phenylboronic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of phenylboronic acids in chemical reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction using phenylboronic acid is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura coupling reactions are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Suggested Solutions:
-
Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. The catalyst's activity can also be diminished by exposure to oxygen.
-
Solution: Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Ensure the reaction is performed under a properly maintained inert atmosphere (e.g., Nitrogen or Argon) and that all solvents are thoroughly degassed.
-
-
Issues with the Base: The base is crucial for the transmetalation step. Its strength, solubility, and the presence of water can significantly impact the reaction.
-
Solution: Screen different bases. For instance, if you are observing side reactions like protodeboronation with strong aqueous bases (e.g., NaOH), consider switching to milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). For anhydrous reactions, ensure the base is a fine, dry powder.
-
-
Sub-optimal Reaction Conditions: Temperature and reaction time can dramatically affect the outcome.
-
Solution: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, be aware that higher temperatures can also accelerate decomposition pathways. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that can lead to product degradation.
-
-
Reagent Quality: The purity and stability of the phenylboronic acid and the aryl halide are critical. Phenylboronic acids can degrade over time.
-
Solution: Use reagents of high purity. If you suspect degradation of the boronic acid, consider using a freshly opened bottle or purifying the existing stock.
-
Issue 2: Significant Protodeboronation Observed
Q: I am observing a significant amount of the protodeboronated byproduct (the arene corresponding to my boronic acid) in my reaction mixture. How can I minimize this side reaction?
A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major decomposition pathway for phenylboronic acids, especially under aqueous and/or basic conditions.
Strategies to Minimize Protodeboronation:
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous solvents and reagents can significantly reduce its occurrence.
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation.
-
Solution: Employ milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
-
Use of Boronic Esters: Converting the phenylboronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from protodeboronation. The boronic acid is then released in situ during the reaction.
-
Temperature and Reaction Time: Higher temperatures can increase the rate of protodeboronation.
-
Solution: Run the reaction at the lowest effective temperature and monitor it closely to avoid unnecessary exposure to the reaction conditions after completion.
-
Issue 3: Formation of Homocoupling Byproducts
Q: My reaction is producing a significant amount of biphenyl, the homocoupling product of my phenylboronic acid. What causes this and how can I prevent it?
A: The homocoupling of phenylboronic acid is often promoted by the presence of oxygen and can be a sign of issues with the catalytic cycle.
Preventative Measures for Homocoupling:
-
Rigorous Degassing: Oxygen is a key culprit in promoting the homocoupling of boronic acids.
-
Solution: Ensure that all solvents are thoroughly degassed and that the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon).
-
-
Catalyst Choice: The presence of Pd(II) species can sometimes favor homocoupling.
-
Solution: Using a Pd(0) source directly can sometimes mitigate this issue.
-
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling.
-
Solution: Employing bulky, electron-rich phosphine ligands can often suppress homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: How should I store phenylboronic acids?
A: Phenylboronic acids are often hygroscopic and can be sensitive to air and moisture. They should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and strong oxidizing agents. For long-term storage, refrigeration is often recommended.
Q2: What are the main decomposition pathways for phenylboronic acids?
A: The two primary decomposition pathways are:
-
Protodeboronation: Cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is often facilitated by moisture and basic or acidic conditions.
-
Oxidation: Phenylboronic acid can be oxidized to phenol. This can occur in the presence of various oxidizing agents. At physiological pH, the oxidation rate by reactive oxygen species can be comparable to that of thiols.
Q3: Can phenylboronic acids dehydrate?
A: Yes, upon heating, phenylboronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride called a boroxine. This process is typically reversible upon the addition of water.
Q4: What are the key factors affecting the stability of phenylboronic acids in a reaction?
A: The stability is primarily influenced by:
-
pH: Both acidic and basic conditions can promote decomposition, particularly protodeboronation. The rate of protodeboronation is often pH-dependent.
-
Temperature: Higher temperatures generally accelerate the rates of decomposition.
-
Presence of Water: Water can act as a proton source for protodeboronation.
-
Presence of Oxidizing Agents: These can lead to the oxidative decomposition of the boronic acid.
-
Substituents on the Phenyl Ring: Electron-donating or withdrawing groups on the phenyl ring can influence the susceptibility of the boronic acid to decomposition.
Data Presentation
Table 1: Relative Stability of Phenylboronic Acid Derivatives to Oxidation by H₂O₂ at pH 7.4
| Compound | Structure | Second-Order Rate Constant (k_obs, M⁻¹s⁻¹) | Relative Stability |
| Phenylboronic Acid (PBA) | PhB(OH)₂ | 49 ± 4 | 1 |
| Benzoxaborole (BL) | C₇H₇BO₂ | 4.2 ± 0.2 | ~12x more stable |
| Boralactone (BOL) | C₈H₇BO₄ | (1.6 ± 0.1) x 10⁻⁴ | ~300,000x more stable |
Data extracted from PNAS (2021). The data illustrates how structural modifications can dramatically increase the oxidative stability of boronic acids.
Table 2: Half-lives for Protodeboronation of Various Arylboronic Acids
| Arylboronic Acid | Conditions | Half-life (t₀.₅) |
| 2-Pyridylboronic Acid | pH 7, 70 °C, 50% aq. dioxane | ~27 seconds |
| 2,6-Difluorophenylboronic Acid | pH > 13, 70 °C, 50% aq. dioxane | Very Fast (not specified) |
| 3- and 4-Pyridylboronic Acids | pH 12, 70 °C, 50% aq. dioxane | > 1 week |
| 5-Thiazolylboronic Acid | pH 7, 70 °C, 50% aq. dioxane | ~25-50 seconds |
This table provides a qualitative comparison of the stability of different arylboronic acids to protodeboronation under varying pH conditions, highlighting the significant influence of the aryl substituent and pH.
Experimental Protocols
Protocol 1: General Method for Monitoring Phenylboronic Acid Decomposition by HPLC
This protocol provides a general method for the analysis of phenylboronic acid and its degradation products. Method optimization will be required based on the specific compounds of interest.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (Photo Diode Array is recommended).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
For MS compatibility, use formic acid.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA).
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a standard of pure phenylboronic acid to determine its retention time.
-
Inject the reaction mixture or stability sample to observe the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the starting material.
-
Protocol 2: General Procedure for ¹H and ¹¹B NMR Analysis of Phenylboronic Acid Decomposition
NMR spectroscopy is a powerful tool for structural elucidation of decomposition products and for monitoring the reaction progress.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃CN). The choice of solvent will depend on the reaction conditions being studied.
-
Transfer the solution to an NMR tube.
-
An internal standard (e.g., TMS for ¹H NMR) may be added for quantitative analysis.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Monitor the disappearance of signals corresponding to the phenyl protons of the starting boronic acid and the appearance of new signals from the decomposition products (e.g., benzene from protodeboronation or phenol from oxidation).
-
-
¹¹B NMR Spectroscopy:
-
Acquire a one-dimensional ¹¹B NMR spectrum. This is particularly useful for observing changes in the coordination state of the boron atom.
-
The chemical shift of the boron signal can indicate whether it is in the form of a boronic acid, a boronate ester, or other species. Changes in the ¹¹B NMR spectrum over time can provide valuable information about the decomposition process.
-
-
Reaction Monitoring:
-
To monitor a reaction, spectra can be acquired at regular time intervals. The integrals of the peaks corresponding to the starting material and products can be used to determine the reaction kinetics.
-
Visualizations
Caption: Primary decomposition pathways of phenylboronic acid.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Technical Support Center: Work-up Procedures for Reactions Involving Boronic Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the work-up of reactions involving boronic acids, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a reaction involving a boronic acid?
A1: Typical impurities include unreacted boronic acid, boronic acid homo-coupling byproducts, boroxines (cyclic anhydrides of the boronic acid), and products of protodeboronation (where the C-B bond is cleaved and replaced by a C-H bond).[1][2][3] Depending on the reaction, byproducts from other reagents, like triphenylphosphine oxide in Suzuki couplings, may also be present.[4]
Q2: How can I remove unreacted boronic acid from my reaction mixture?
A2: Several methods can be employed to remove excess boronic acid:
-
Aqueous basic extraction: Washing the organic reaction mixture with a basic aqueous solution (e.g., 1-2 M NaOH) will convert the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.[4][5]
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for purification.[2][6]
-
Chromatography: While sometimes challenging due to the polarity of boronic acids, column chromatography on silica gel or reverse-phase (C18) silica can be used.[3][6]
-
Scavenging resins: Silica-based scavengers with diol or N,N-diethanolamine (DEAM) functionalities can selectively bind to and remove boronic acids.
-
Derivatization: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which can then be filtered off.[1][3][7]
Q3: What are boroxines and how can I prevent their formation?
A3: Boroxines are cyclic trimers formed from the dehydration of three boronic acid molecules.[8][9] Their formation is a reversible, equilibrium-driven process favored by the removal of water.[8] To minimize boroxine formation, avoid anhydrous work-up and storage conditions. If you suspect boroxine formation, adding water to the mixture can shift the equilibrium back towards the boronic acid.[8] Recrystallization from a solvent system containing water is often effective at hydrolyzing boroxines back to the corresponding boronic acid.[9]
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][10] This is often catalyzed by acidic or basic conditions and is more prevalent with certain boronic acids, such as electron-rich, heterocyclic, or vinyl boronic acids.[1] To minimize protodeboronation:
-
Use milder bases: Strong bases can accelerate this side reaction. Consider using weaker bases like K₂CO₃ or KF.[1]
-
Employ anhydrous conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1][11]
-
Optimize reaction temperature: Higher temperatures can increase the rate of protodeboronation, so running the reaction at the lowest effective temperature is advisable.[10][12]
-
Use more stable boronic acid derivatives: Boronate esters (e.g., pinacol esters) or MIDA boronates can act as slow-release sources of the boronic acid, keeping its concentration low and minimizing side reactions.[13]
Troubleshooting Guide
This section addresses specific issues you might encounter during the work-up of your boronic acid reaction.
Issue 1: My product is contaminated with the boronic acid starting material.
This is a common issue, and the appropriate solution depends on the properties of your product.
| Method | Description | When to Use |
| Aqueous Basic Wash | Wash the organic layer with an aqueous base (e.g., 1-2 M NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous phase. | Your product is stable to basic conditions and not significantly water-soluble.[4][5] |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly to form pure crystals of your product, leaving the boronic acid in the mother liquor. | Your product is a solid with different solubility characteristics than the boronic acid.[2][6] |
| Column Chromatography | Separate the product from the boronic acid based on their differential adsorption to a stationary phase (e.g., silica gel). | Other methods have failed, or your product has a significantly different polarity from the boronic acid.[3][6] |
| Diethanolamine Adduct Formation | Add diethanolamine to your crude product in an appropriate solvent. The boronic acid will form a crystalline adduct that can be filtered off. | Your product is soluble in the chosen solvent and does not react with diethanolamine.[1][3][7] |
| Azeotropic Removal | Repeatedly dissolve the crude mixture in methanol and remove the solvent under reduced pressure. The boronic acid is converted to the volatile trimethyl borate. | Your product is not volatile and is stable to repeated solvent evaporation.[4][14][15] |
Issue 2: I'm observing a significant amount of protodeboronation byproduct.
Protodeboronation can be a frustrating side reaction. The following decision tree can help you troubleshoot this issue.
Caption: A decision tree for troubleshooting protodeboronation.
Experimental Protocols
Protocol 1: General Aqueous Basic Work-up to Remove Boronic Acid
This protocol is suitable for reactions where the desired product is organic-soluble and stable to base.
-
Reaction Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with 1-2 M aqueous NaOH solution. Shake the funnel, allowing for the separation of the organic and aqueous layers.
-
Separation: Drain the aqueous layer. The boronic acid will be in this layer as its boronate salt.
-
Further Washes: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is useful for removing boronic acids from a crude mixture when the product is not a solid.[1][7]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane).[1][16]
-
Addition of Diethanolamine: Add diethanolamine (1.0-1.1 equivalents relative to the boronic acid) dropwise to the solution while stirring.[7][17]
-
Precipitation: A white precipitate of the diethanolamine-boronic acid adduct should form within a few minutes.[7][17] Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filtration: Isolate the solid adduct by vacuum filtration.
-
Washing: Wash the filtered solid with a small amount of cold solvent.
-
Product Isolation: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to isolate the product.
Caption: Workflow for boronic acid removal via diethanolamine adduct formation.
Protocol 3: Recrystallization of a Solid Product
This is a general protocol for purifying a solid product from boronic acid impurities.[2]
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The boronic acid should ideally remain soluble at all temperatures or be insoluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Value/Solvent |
| Solubility of Boric Acid in Water | ~27.5 g / 100 mL at 100°C[18][19] |
| Common Recrystallization Solvents for Boronic Acids | Water, Ethanol/Water, Ethyl Acetate, Benzene, Dichloroethane[2][6][20] |
| Drying Temperature for Boric Acid | Do not exceed 130-170°C to avoid decomposition[19][21] |
Protocol 4: Azeotropic Removal of Boronic Acid with Methanol
This method is useful for removing residual boron compounds.[4][14][15]
-
Initial Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent.
-
Methanol Addition: Add methanol to the residue and swirl to dissolve.
-
Evaporation: Remove the methanol under reduced pressure. This will co-evaporate the boronic acid as volatile trimethyl borate.
-
Repeat: Repeat steps 2 and 3 two to three more times to ensure complete removal of the boron-containing species.
-
Final Drying: Place the flask under high vacuum to remove any remaining traces of methanol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Workup [chem.rochester.edu]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. youtube.com [youtube.com]
how to remove residual palladium catalyst from reaction mixture
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the effective removal of residual palladium catalysts from reaction mixtures. Adhering to the stringent limits on metal impurities, particularly in pharmaceutical applications, is critical for downstream process efficiency and final product safety.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove residual palladium from reaction mixtures?
A1: The difficulty in removing palladium often stems from the nature of the palladium species present after a reaction. While heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, homogeneous catalysts can break down into soluble or colloidal palladium species that are difficult to separate.[3][4] Additionally, the product molecule itself, especially those containing nitrogen or sulfur atoms, can form stable complexes with palladium, keeping it in solution.[5]
Q2: What are the primary methods for removing palladium catalysts?
A2: The most common methods can be categorized as follows:
-
Filtration: Effective for heterogeneous catalysts like Palladium on carbon (Pd/C). Using a filter aid like Celite® is a common practice.[4]
-
Adsorption: Utilizes materials like activated carbon to adsorb palladium from the solution. This method is cost-effective but can sometimes lead to product loss due to non-specific binding.[5][6]
-
Scavenging: Employs solid-supported or soluble agents (scavengers) with functional groups (e.g., thiol, amine, triazine) that have a high affinity for palladium. These scavengers selectively bind to the metal, which is then removed by filtration.[3][7]
-
Precipitation: Involves adding a reagent, such as 2,4,6-Trimercapto-s-triazine (TMT), that forms an insoluble complex with palladium, allowing for its removal by filtration.[3][8]
-
Solvent Extraction: A liquid-liquid extraction technique used to pull palladium species from the product-containing organic phase into an aqueous phase or another immiscible organic phase.[9][10][11]
-
Chromatography: Passing the reaction mixture through a column containing silica gel or alumina can remove palladium residues, although this is often more suitable for smaller-scale reactions.[4]
Q3: How do I select the appropriate palladium removal method?
A3: The choice is highly dependent on your specific reaction and requirements:
-
State of Palladium: First, determine if your palladium is heterogeneous (solid) or homogeneous (dissolved). Simple filtration is only effective for heterogeneous catalysts.[3]
-
Product and Solvent Properties: The stability, polarity, and functional groups of your product will influence the choice. For example, avoid scavengers that could react with your product.[3] The solvent system also impacts the efficiency of scavengers and adsorbents.[1]
-
Required Purity Level: For pharmaceutical applications, which have very strict limits (e.g., <10 ppm), a combination of methods, such as filtration followed by a scavenger treatment, may be necessary to achieve the desired purity.[1][3]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are materials functionalized with ligands that have a strong affinity for palladium. They work by chemisorption, where the palladium in the solution binds to the functional groups on the scavenger.[1] These scavengers are often based on silica or polystyrene beads.[1] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[3] After a set stirring time, the scavenger, now bound with palladium, is simply filtered off.[6]
Q5: Can activated carbon lead to the loss of my desired product?
A5: Yes, a significant drawback of using activated carbon is its non-specific nature, which can lead to the adsorption of the product along with the palladium.[5][6] It is crucial to optimize the amount of activated carbon used (starting with 5-10 wt% relative to the crude product is common) and the treatment time to minimize product loss while achieving effective palladium removal.[5][6]
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
| Problem / Symptom | Possible Causes | Solutions & Troubleshooting Steps |
| 1. High residual palladium after filtration through Celite®. | A. Soluble palladium species are present. Filtration is only effective for heterogeneous catalysts.[3] B. Palladium particles are too fine. Colloidal or very fine palladium particles may pass through the filter bed.[3] C. Improperly packed Celite® bed. Channels in the filter bed can allow particles to pass through. | A1. Switch to a different method like scavenging, adsorption with activated carbon, or precipitation.[3] B1. Use a finer porosity membrane filter (e.g., 0.45 µm PTFE).[3] B2. Consider adding a flocculating agent to aggregate fine particles before filtration.[3] C1. Ensure the Celite® bed is 1-2 cm thick, well-compacted, and pre-wetted with the solvent to ensure even flow.[3][4] |
| 2. Low efficiency of palladium scavengers. | A. Incorrect scavenger selection. The scavenger may not be optimal for the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)) or the solvent system.[3] B. Insufficient scavenger loading or contact time. The amount of scavenger or the reaction time may be inadequate for complete removal.[3] C. Poor mass transfer. Inadequate mixing prevents the scavenger from efficiently contacting the palladium species in the solution.[6] D. Strong product-palladium complexation. The product may bind to palladium so strongly that the scavenger cannot effectively compete.[6] | A1. Screen a panel of different scavengers (e.g., thiol-based, amine-based, TMT-based) to find the most effective one for your specific system.[3] B1. Increase the equivalents of the scavenger and/or extend the reaction time. Gentle heating (e.g., 40-50 °C) can also improve kinetics.[5][6] C1. Ensure vigorous stirring of the mixture during the scavenging process.[6] D1. Try altering the solvent or adding a competing ligand to disrupt the product-palladium complex before adding the scavenger.[6] |
| 3. Significant product loss during purification. | A. Non-specific binding of the product. The product is adsorbing to the activated carbon or scavenger.[5][6] B. Product co-precipitation. The product may be trapped in the precipitated palladium complex. | A1. Reduce the amount of adsorbent/scavenger to the minimum effective quantity.[5] A2. After filtration, wash the scavenger or activated carbon cake with a small amount of fresh solvent to recover any adsorbed product.[3] A3. Screen different scavengers, as some may have less affinity for your product.[3] B1. Optimize precipitation conditions (e.g., temperature, rate of addition of precipitating agent). |
Data on Palladium Removal Efficiency
The following tables summarize the performance of various palladium removal methods as reported in literature and application notes.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Scale | Reference |
| MP-TMT | ~800 | <10 | 5 equiv., THF/DMF, RT, 16h | Lab Scale | [12][13] |
| MP-TMT | 330 | 10-30 | 0.20 wt, DMF, overnight | 3.2 kg | [1] |
| Si-TMT | High (unspecified) | <1 | 0.03 wt, 35°C, 2h | 7 kg | [1] |
| PhosphonicS SPM32 | 2100 (from Pd(OAc)₂) | <10.5 | Acetonitrile, 1000 RPM, 20h | 50 mL | [14] |
| Si-Thiol | ~1000 | ~100 | Gravity flow, one pass | Cartridge | [13] |
Table 2: Efficiency of Activated Carbon
| Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Scale | Reference |
| Darco KB-B | 300 | <1 | 0.2 wt, THF, 45°C, 18h, followed by crystallization | 19.9 kg | [1] |
| Nuchar AquaGuard (with 1,2-ethanedithiol) | 9100 | <273 | 0.7 wt carbon, 0.35 wt chelating agent | Lab Scale | [1] |
| Activated Carbon | 80-100 | <10 | Cartridge filtration | 200 kg | [1] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite®
This method is suitable for removing solid palladium catalysts, such as Pd/C, from a reaction mixture.
-
Prepare the Celite® Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite® (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite® to create a level and compact bed.
-
Pre-wet the Celite® pad with the primary solvent from your reaction mixture to prevent channels from forming.[3]
-
-
Filter the Reaction Mixture:
-
If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3]
-
Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply a gentle vacuum to draw the solution through the filter.
-
-
Wash and Collect:
-
Wash the Celite® pad with fresh solvent to ensure all of the product is recovered.[3]
-
The collected filtrate contains your product, now free of the heterogeneous palladium catalyst.
-
Protocol 2: Palladium Removal Using Solid-Supported Scavengers (Batch Method)
This protocol describes a general procedure for using a solid-supported scavenger (e.g., MP-TMT, Si-Thiol).
-
Select and Add Scavenger:
-
Agitate the Mixture:
-
Isolate the Product:
-
Filter the mixture to remove the solid-supported scavenger. A simple filtration setup is usually sufficient.[3]
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[3]
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Protocol 3: Palladium Removal Using Activated Carbon
This method is a cost-effective way to remove dissolved palladium, but requires optimization to prevent product loss.
-
Prepare the Suspension:
-
Stir the Mixture:
-
Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for a period ranging from 1 to 18 hours.[5]
-
-
Filter and Collect:
Visualized Workflows
The following diagrams illustrate the decision-making process and general workflows for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sopachem.com [sopachem.com]
- 8. reddit.com [reddit.com]
- 9. A Review of Recovery of Palladium from the Spent Automobile Catalysts [mdpi.com]
- 10. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jps.usm.my [jps.usm.my]
- 12. sopachem.com [sopachem.com]
- 13. biotage.com [biotage.com]
- 14. spinchem.com [spinchem.com]
effect of base on 3-Fluoro-4-methoxyphenylboronic acid reactivity in Suzuki coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of this compound?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary role is to facilitate the transmetalation step, which is often the rate-determining step of the reaction. The base activates the this compound by converting it into a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻). This boronate species then readily transfers its aryl group to the palladium(II) center, allowing the catalytic cycle to proceed. The choice of base can significantly influence the reaction rate, yield, and the prevalence of side reactions.
Q2: Which base is recommended for the Suzuki coupling of this compound?
A2: The optimal base is highly dependent on the specific aryl halide coupling partner, the palladium catalyst/ligand system, and the solvent used. However, for this compound, which is moderately electron-rich, a range of bases can be effective.
-
Potassium Carbonate (K₂CO₃): A commonly used, cost-effective, and moderately strong base suitable for many standard Suzuki couplings. It is often used in aqueous solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base in organic solvents, often providing higher yields, especially for more challenging couplings or with less reactive aryl chlorides.
-
Potassium Phosphate (K₃PO₄): A strong base that is particularly effective in coupling reactions, including those with sterically hindered substrates or those prone to side reactions.
A screening of bases is often recommended to determine the optimal conditions for a specific reaction.
Q3: How do the electronic properties of this compound affect its reactivity?
A3: this compound possesses both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing fluorine atom (-F). The methoxy group, being a strong activating group, generally increases the nucleophilicity of the boronic acid, which can facilitate the transmetalation step. The ortho-fluorine atom has a more complex influence. While it is electron-withdrawing, which can decrease the nucleophilicity of the aryl ring, it can also influence the geometry and stability of the boronate complex. In many cases, fluorinated boronic acids are highly effective coupling partners.
Q4: What are the common side reactions observed with this compound in Suzuki couplings?
A4: The most common side reactions include:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by strong bases, high temperatures, and the presence of water.
-
Homocoupling: The dimerization of the boronic acid to form a biaryl species. This is often promoted by the presence of oxygen in the reaction mixture.
-
Dehalogenation: The removal of the halogen from the aryl halide coupling partner.
Proper optimization of reaction conditions, including the choice of base and ensuring an inert atmosphere, can minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust pre-catalyst.- Ensure proper anaerobic conditions to prevent catalyst decomposition. |
| 2. Inappropriate Base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).- Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | |
| 3. Suboptimal Solvent | - Try different solvent systems (e.g., dioxane/water, toluene/water, THF/water).- Ensure the solvent is degassed to remove oxygen. | |
| 4. Low Reaction Temperature | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. | |
| Significant Protodeboronation | 1. Base is too Strong | - Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). |
| 2. High Temperature | - Lower the reaction temperature. | |
| 3. Excess Water | - Reduce the amount of water in the solvent system or switch to anhydrous conditions if possible. | |
| Formation of Homocoupling Byproduct | 1. Oxygen Contamination | - Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen).- Thoroughly degas all solvents and reagents before use. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation | - Add a fresh portion of the catalyst.- Switch to a more stable catalyst/ligand system. |
| 2. Insufficient Base | - Ensure an adequate excess of the base is used (typically 2-3 equivalents). |
Data Presentation
The following table provides representative yields for the Suzuki coupling of this compound with a model aryl bromide using different bases. These values are illustrative and actual yields may vary depending on the specific reaction conditions.
| Base | Aryl Bromide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ | 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ (3 mol%) | Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| Cs₂CO₃ | 4-Bromo-N,N-dimethylaniline | Pd(dppf)Cl₂ (3 mol%) | Dioxane/H₂O (10:1) | 80 | 12 | ~92 |
| K₃PO₄ | 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | Toluene/H₂O (10:1) | 100 | 8 | ~95 |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Catalyst Addition: Under the inert gas atmosphere, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
Technical Support Center: Solvent Effects in Cross-Coupling with 3-Fluoro-4-methoxyphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 3-Fluoro-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields. What are the likely causes related to the solvent?
A1: Low yields in Suzuki-Miyaura couplings with this compound are often attributed to its electron-deficient nature, which makes it susceptible to protodeboronation (cleavage of the C-B bond). The choice of solvent plays a critical role in mitigating this side reaction and promoting the desired coupling. Key solvent-related factors include:
-
Insufficient Polarity: Aprotic polar solvents or aqueous mixtures are often necessary to dissolve the base and facilitate the formation of the active boronate species required for transmetalation.
-
Presence of Water: While often beneficial for dissolving inorganic bases, an excessive amount of water can accelerate protodeboronation. The optimal water ratio in solvent mixtures (e.g., dioxane/water, THF/water) needs to be carefully determined.[1]
-
Solvent Purity: Impurities in the solvent, especially water or acidic contaminants, can lead to decomposition of the boronic acid and deactivation of the palladium catalyst. Always use anhydrous and degassed solvents.
Q2: What are the recommended starting points for solvent selection in a Suzuki-Miyaura coupling with this compound?
A2: A good starting point is to screen a variety of solvents and solvent mixtures. Commonly effective systems for similar electron-deficient boronic acids include:
-
Ethereal Solvents with Water: Mixtures of 1,4-dioxane/water or THF/water are frequently used.[2] The water component aids in dissolving the inorganic base.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile can be effective, sometimes in combination with water.[3]
-
Toluene/Water: This biphasic system can also be effective, particularly with certain catalyst and base combinations.[1]
It is highly recommended to perform a small-scale screen of different solvent systems to identify the optimal conditions for your specific substrates.
Q3: How does solvent choice impact a Buchwald-Hartwig amination reaction with this compound as a potential precursor or related coupling partner?
A3: While this compound is not a direct partner in a standard Buchwald-Hartwig amination, the principles of solvent selection for the aryl halide partner are relevant. Common solvents for Buchwald-Hartwig reactions include:
-
Ethereal Solvents: 1,4-Dioxane and THF are widely used.
-
Aromatic Hydrocarbons: Toluene and xylene are common choices.[4]
-
"Green" Solvents: Recent studies have explored more environmentally friendly alternatives like 2-MeTHF and MTBE.[5]
Solvents to avoid in Buchwald-Hartwig aminations include chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.
Q4: Are there specific solvent recommendations for the Heck reaction involving substrates similar to this compound?
A4: For Heck reactions, polar aprotic solvents are generally preferred to facilitate the formation of the active palladium catalyst and to dissolve the reactants. Common choices include:
-
DMF and Acetonitrile: These are frequently used solvents for the Heck reaction.[6]
-
Water: Aqueous-phase Heck reactions are also possible with appropriate catalysts and can offer environmental benefits.[7]
The choice of base is also critical and is often used in conjunction with the solvent to achieve optimal results.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause: Protodeboronation of this compound.
Troubleshooting Steps:
-
Solvent Selection:
-
If using a non-polar solvent, switch to a polar aprotic solvent (e.g., DMF, dioxane) or a mixture with water (e.g., dioxane/H₂O 4:1).[8]
-
If using an aqueous mixture, screen different ratios of the organic solvent to water to find the optimal balance that minimizes protodeboronation while ensuring base solubility.[2]
-
-
Base and Solvent Compatibility: Ensure the chosen base is soluble in the solvent system. For instance, K₃PO₄ is more soluble in water-containing mixtures.
-
Anhydrous Conditions: Use freshly dried and degassed solvents to minimize water content that can promote protodeboronation.
Issue 2: Inconsistent Reaction Times and Yields
Possible Cause: Catalyst deactivation or poor solubility of reagents.
Troubleshooting Steps:
-
Solvent Degassing: Ensure solvents are thoroughly degassed to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
-
Solubility Check: Visually inspect the reaction mixture to ensure all reagents, particularly the base, are well-dissolved or form a fine suspension. If solubility is an issue, consider a different solvent or solvent mixture. For example, DMF or DMSO can offer better solubility for some inorganic bases compared to THF or toluene.[3]
-
Stirring: Ensure vigorous stirring to maintain a homogeneous mixture, especially in biphasic systems.
Data Presentation
Table 1: General Solvent Screening Results for Suzuki-Miyaura Coupling with Arylboronic Acids
| Solvent System | Typical Outcome | Reference |
| Dioxane / H₂O | Often provides good to excellent yields. The ratio of water is crucial. | [2] |
| Acetonitrile / H₂O | Can be effective, particularly for DNA-conjugated substrates. | [3] |
| THF / H₂O | A common and often effective mixture. | [9] |
| DMF | Can lead to high yields but may require careful optimization. | [3] |
| DMSO | Can be effective but may lead to side reactions at higher temperatures. | [3] |
| Toluene / H₂O | A viable biphasic system, often used with phase-transfer catalysts. | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3-Fluoro-4-methoxyphenylboronic Acid and Structural Isomers Using ¹H and ¹³C NMR Spectroscopy
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Fluoro-4-methoxyphenylboronic acid and two of its structural isomers: 4-Fluoro-3-methoxyphenylboronic acid and 3-Fluoro-4-methylphenylboronic acid. Understanding the distinct NMR profiles of these compounds is crucial for their unambiguous identification and for advancing research in fields where substituted phenylboronic acids are pivotal, such as in cross-coupling reactions and drug discovery.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected isomers. It is important to note that the data for this compound is predicted, as reliable experimental spectra were not publicly available at the time of this publication. The data for the comparative compounds is based on experimental values.
Table 1: ¹H NMR Data (Predicted for this compound, Experimental for others)
| Compound | Solvent | Chemical Shift (δ) ppm / Multiplicity / J (Hz) / Assignment |
| This compound | DMSO-d6 | 7.51 (dd, J=8.3, 2.0 Hz, 1H, H-6), 7.45 (dd, J=11.5, 2.0 Hz, 1H, H-2), 7.08 (t, J=8.6 Hz, 1H, H-5), 3.84 (s, 3H, OCH₃), 8.0 (br s, 2H, B(OH)₂) |
| 4-Fluoro-3-methoxyphenylboronic acid | Methanol-d4 | 7.43 (ddd, J=8.3, 2.1, 0.7 Hz, 1H), 7.37 (dd, J=10.1, 2.1 Hz, 1H), 7.08 (dd, J=8.5, 8.5 Hz, 1H), 3.90 (s, 3H) |
| 3-Fluoro-4-methylphenylboronic acid | DMSO-d6 | 7.98 (br s, 2H), 7.56-7.51 (m, 2H), 7.28 (t, J=7.7 Hz, 1H), 2.24 (s, 3H) |
Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for others)
| Compound | Solvent | Chemical Shift (δ) ppm / Assignment |
| This compound | DMSO-d6 | 152.0 (d, J=245 Hz, C-3), 148.1 (d, J=10 Hz, C-4), 128.0 (d, J=5 Hz, C-6), 120.5 (C-1, attached to B), 116.3 (d, J=20 Hz, C-2), 113.8 (d, J=2 Hz, C-5), 56.2 (OCH₃) |
| 4-Fluoro-3-methoxyphenylboronic acid | Methanol-d4 | 159.9 (d, J=248.5 Hz), 148.5 (d, J=10.9 Hz), 127.2 (d, J=3.3 Hz), 120.1 (d, J=16.0 Hz), 116.0 (d, J=21.0 Hz), 56.7 |
| 3-Fluoro-4-methylphenylboronic acid | DMSO-d6 | 161.2 (d, J=242.7 Hz), 136.0 (d, J=5.5 Hz), 131.8 (d, J=3.1 Hz), 129.8 (d, J=8.4 Hz), 123.9 (d, J=18.0 Hz), 114.9 (d, J=22.5 Hz), 20.0 (d, J=1.7 Hz) |
Experimental Protocols
The acquisition of high-quality NMR spectra for phenylboronic acids requires careful sample preparation and instrument setup. The following is a general protocol that can be adapted for specific instruments and experimental needs.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the boronic acid sample for ¹H NMR and 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or Chloroform-d). The choice of solvent is critical as boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and difficult-to-interpret spectra. Using coordinating solvents like DMSO or methanol can help to break up these oligomeric species.
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral resolution, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
NMR Spectrometer Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
Structural Comparison of Isomers
The following diagram illustrates the structural differences between this compound and its isomers, highlighting the positional variations of the fluoro, methoxy, and methyl substituents on the phenyl ring.
Caption: Structural relationships between the target compound and its isomers.
This guide serves as a valuable resource for the scientific community, providing a clear and objective comparison of the NMR data for these important chemical entities. The detailed experimental protocols and structural visualizations aim to facilitate research and development in the various fields that utilize these versatile building blocks.
Mass Spectrometry Analysis of 3-Fluoro-4-methoxyphenylboronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of 3-Fluoro-4-methoxyphenylboronic acid and its derivatives is a critical step in drug discovery and development, where these compounds serve as essential building blocks in the synthesis of complex organic molecules.[1][2] Mass spectrometry offers a powerful suite of tools for the characterization and quantification of these compounds. However, the inherent properties of boronic acids, such as their propensity to form cyclic anhydrides (boroxines), present unique analytical challenges. This guide provides an objective comparison of common mass spectrometry techniques for the analysis of this compound derivatives, supported by established experimental protocols and expected data.
Comparison of Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of boronic acids. The most prevalent methods include Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Electron Ionization (EI) following gas chromatography. Each technique offers distinct advantages and disadvantages in terms of sensitivity, sample preparation, and the nature of the resulting mass spectrum.
Key Considerations:
-
Derivatization: Direct analysis of boronic acids can be complicated by their tendency to dehydrate and form boroxines. Derivatization is often employed to enhance volatility and ionization efficiency, and to yield structurally informative fragments.
-
Ionization Polarity: For techniques like ESI, the choice between positive and negative ion mode can significantly impact sensitivity. For boronic acids, negative ion mode is often favored for underivatized analysis.
The following table summarizes the expected performance of these techniques for the analysis of this compound (MW: 169.95 g/mol ).
| Ionization Technique | Derivatization | Expected Parent Ion (m/z) | Key Fragmentation Pathways | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Optional (underivatized) | [M-H]⁻ at 168.9 | Loss of H₂O, loss of HF, cleavage of the C-B bond | Soft ionization, suitable for LC-MS, good for polar compounds.[3] | Can be complicated by adduct formation and in-source reactions.[3] |
| Electrospray Ionization (ESI) | MIDA ester | [M+H]⁺ or [M+Na]⁺ | Fragmentation of the MIDA group, cleavage of the C-B bond | Increased sensitivity and chromatographic performance. | Requires an additional derivatization step. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Optional | [M+H]⁺, [M+Na]⁺, or adducts with matrix | Adduct formation with the matrix (e.g., DHB) is common.[3] | High sensitivity, tolerance to some salts, suitable for complex mixtures.[3] | Requires a suitable matrix; spectra can be complicated by matrix signals. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mandatory (silylation) | [M]⁺ of TMS derivative | Loss of methyl groups from TMS, cleavage of the C-B bond, fragmentation of the aromatic ring | Excellent chromatographic separation, reproducible fragmentation patterns.[3] | Requires derivatization to increase volatility.[3] |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. The following are established protocols for the analysis of arylboronic acids, adaptable for this compound derivatives.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
This method is suitable for the direct analysis of underivatized boronic acids and their derivatives.
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (typically 50:50 v/v) to a final concentration of 1-10 µg/mL. For negative ion mode, the addition of a small amount of ammonium hydroxide can aid deprotonation. For positive ion mode, formic acid is commonly added.
Instrumentation:
-
Liquid Chromatograph: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like ammonium acetate or formic acid.
-
Mass Spectrometer: An ESI source coupled to a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
Typical ESI-MS Parameters:
-
Ionization Mode: Negative or Positive
-
Capillary Voltage: 3-4 kV
-
Nebulizer Pressure: 30-50 psi
-
Drying Gas Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Derivatization is necessary to increase the volatility of the boronic acid for GC analysis.
Derivatization Protocol (Silylation):
-
Dissolve approximately 1 mg of the boronic acid derivative in 100 µL of a dry aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
Instrumentation:
-
Gas Chromatograph: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometer: An electron ionization (EI) source.
Typical GC-MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-550
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI is a soft ionization technique that is particularly useful for obtaining molecular weight information with minimal fragmentation.
Sample Preparation:
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid.
-
Mix the sample solution (typically 1 mg/mL) with the matrix solution in a 1:1 to 1:10 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form co-crystals.
Instrumentation:
-
MALDI-TOF Mass Spectrometer: Equipped with a pulsed UV laser (e.g., nitrogen laser at 337 nm).
Typical MALDI-TOF-MS Parameters:
-
Ionization Mode: Positive or Negative
-
Laser Intensity: Adjusted to achieve optimal signal-to-noise ratio while minimizing fragmentation.
-
Mass Analyzer: Operated in reflectron mode for higher resolution.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound derivatives.
Caption: Experimental workflow for mass spectrometry analysis.
Conclusion
The selection of an appropriate mass spectrometry technique for the analysis of this compound derivatives depends on the specific analytical goal. LC-ESI-MS offers a versatile approach for both qualitative and quantitative analysis of the underivatized molecule, with negative ion mode often providing superior sensitivity. GC-MS, while requiring a derivatization step, provides excellent chromatographic resolution and reproducible fragmentation patterns useful for structural confirmation. MALDI-TOF-MS is a rapid and sensitive method primarily for determining the molecular weight of the analyte with minimal fragmentation. For trace-level quantification in complex matrices, derivatization followed by LC-MS/MS is a powerful strategy. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize mass spectrometry to advance their drug discovery and development efforts.
References
Reactivity Under the Microscope: A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to synthetic success. This guide provides an objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, crucial building blocks in modern medicinal chemistry and materials science. By examining their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and analyzing their intrinsic chemical properties, this document offers a data-driven perspective to inform your synthetic strategies.
The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated phenylboronic acids have become indispensable tools. However, the potent electron-withdrawing nature of fluorine significantly influences the reactivity of the boronic acid moiety, presenting both opportunities and challenges in synthesis.[2] This guide delves into these differences, supported by experimental data, to provide a clear comparison with their non-fluorinated counterparts.
Electronic Effects and Acidity: The Root of Reactivity Differences
The primary factor governing the differential reactivity between fluorinated and non-fluorinated phenylboronic acids is the strong electron-withdrawing effect of the fluorine atom(s). This effect increases the Lewis acidity of the boron center, a critical parameter in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[2][3] The acidity of phenylboronic acids is quantified by their pKa values; a lower pKa indicates a stronger acid.
The introduction of fluorine substituents generally increases the acidity of phenylboronic acids.[3] This effect is dependent on the position and number of fluorine atoms. For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, while the pKa values for fluorinated analogs can range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[4] The increased acidity in ortho-substituted derivatives can be further enhanced by the potential for intramolecular hydrogen bonding.[3]
dot graph "Factors_Influencing_Reactivity" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Fluorinated" { label="Fluorinated Phenylboronic Acid"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; F_PBA [label="Fluorinated\nPhenylboronic Acid"]; F_Effects [label="Strong Electron-\nWithdrawing Effect", fillcolor="#EA4335"]; F_Acidity [label="Increased Lewis Acidity\n(Lower pKa)", fillcolor="#FBBC05"]; F_Reactivity [label="Altered Reactivity Profile", fillcolor="#34A853"];
}
subgraph "cluster_NonFluorinated" { label="Non-Fluorinated Phenylboronic Acid"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_PBA [label="Non-Fluorinated\nPhenylboronic Acid"]; NF_Effects [label="Neutral or Electron-\nDonating Character"]; NF_Acidity [label="Lower Lewis Acidity\n(Higher pKa)"]; NF_Reactivity [label="Standard Reactivity Profile"];
} }
Caption: Logical relationship of fluorine's influence on reactivity.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the boronic acid in this catalytic cycle is crucial for achieving high yields and efficient conversions. While increased Lewis acidity might seem beneficial, it can be a double-edged sword. An overly electron-deficient arylboronic acid can be less nucleophilic, potentially slowing the rate-limiting transmetalation step.[2]
The following tables summarize comparative data from various studies. It is important to note that direct comparisons of yields across different publications can be challenging due to variations in reaction conditions.
| Phenylboronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [1] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [1][5] |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [1] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [1][6] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 | [1] |
Table 1: Comparative Performance in Suzuki-Miyaura Coupling.
| Phenylboronic Acid Derivative | pKa in Water | Reference |
| Phenylboronic acid | 8.86 | [4] |
| 4-Fluorophenylboronic acid | 8.77 | [4] |
| 2-Fluorophenylboronic acid | 8.35 | [7] |
| 3-Fluorophenylboronic acid | 8.27 | [7] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [4] |
Table 2: Acidity of Selected Phenylboronic Acids.
The data suggests that monofluorination, particularly at the para-position, can lead to slightly improved or comparable yields to the non-fluorinated parent compound under certain conditions.[1][5] Densely fluorinated phenylboronic acids are also highly effective, achieving excellent yields, although they may require optimized catalytic systems.[1] The choice of base and solvent is also critical, with cesium fluoride (CsF) often being employed with highly fluorinated substrates to facilitate the formation of the reactive boronate species.[8][9]
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is essential to note that optimal conditions are substrate-dependent and require empirical optimization.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent(s). The choice of solvent is critical, with common options including toluene, dioxane, DMF, and aqueous mixtures.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 70-120 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or an appropriate aqueous solution.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: Generalized Suzuki-Miyaura experimental workflow.
Conclusion
The decision to employ a fluorinated or non-fluorinated phenylboronic acid in a synthetic campaign is a nuanced one. While non-fluorinated phenylboronic acids represent a reliable and well-understood class of reagents, their fluorinated counterparts offer access to a unique chemical space with desirable physicochemical properties. The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid, which can influence reactivity in the Suzuki-Miyaura coupling. However, with careful optimization of reaction conditions, including the choice of catalyst, base, and solvent, fluorinated phenylboronic acids are highly effective coupling partners. The data presented in this guide demonstrates that both classes of reagents can provide excellent yields, and the ultimate choice should be guided by the specific goals of the synthesis and the desired properties of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium vs. Nickel: A Comparative Guide for Catalysis in Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Historically, palladium complexes have been the catalysts of choice for this transformation.[1] However, the lower cost and earth-abundance of nickel have spurred significant research into its potential as a viable alternative.[1][2] This guide provides an objective comparison of the performance of palladium and nickel catalysts in the context of cross-coupling reactions with arylboronic acids, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection in research and development.
Performance Comparison
The choice between palladium and nickel catalysis is often dictated by factors such as cost, substrate scope, and functional group tolerance.[2][3] While palladium catalysts are known for their robustness and broad applicability, nickel catalysts can offer advantages in specific scenarios, such as with heteroaryl substrates or in the coupling of sp³-hybridized atoms.[3] A head-to-head comparison of commonly used palladium and nickel precatalysts reveals distinct reactivity profiles.
A comparative study using [Pd(dppf)Cl₂] and [Ni(dppf)Cl₂] in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid highlights these differences. While both catalysts show high efficacy for many substrates, their tolerance to certain functional groups varies significantly.
| Substrate (Aryl Bromide) | Coupling Partner (Boronic Acid) | Product Yield (%) with Ni(dppf)(o-tol)Cl[4] | Product Yield (%) with Pd(dppf)Cl₂[4] |
| 4-Fluorobromobenzene | Phenylboronic acid | 98 | 98 |
| 4-Bromobenzonitrile | Phenylboronic acid | 100 | 96 |
| 4-Bromobenzaldehyde | Phenylboronic acid | 95 | 94 |
| 4-Bromoanisole | Phenylboronic acid | 83 | 89 |
| 2-Bromopyridine | Phenylboronic acid | 86 | 85 |
| 3-Bromopyridine | Phenylboronic acid | 96 | 93 |
| 4-Bromonitrobenzene | Phenylboronic acid | 0 | 51 |
| 4-Bromoaniline | Phenylboronic acid | 72 | 99 |
| 2-Bromothiophene | Phenylboronic acid | 94 | 91 |
This data illustrates that while nickel can be highly effective, it is more sensitive to certain functional groups, such as nitro groups, where palladium catalysis still provides a moderate yield.[4] Conversely, for some heteroaromatic substrates like 3-bromopyridine and 2-bromothiophene, the nickel catalyst shows slightly higher or comparable yields.[4] The functional group tolerance of palladium is generally broader, with most additives showing little to no inhibition in robustness screens, which is in stark contrast to nickel catalysis where many functional groups can inhibit the reaction.[5]
Experimental Protocols
Detailed methodologies for the synthesis of the metal precatalysts and the execution of the Suzuki-Miyaura cross-coupling reaction are provided below. These protocols are based on established literature procedures.[1]
Synthesis of [Ni(dppf)Cl₂] and [Pd(dppf)Cl₂] Precatalysts
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Palladium(II) chloride (PdCl₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Ethanol (absolute)
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure for [Ni(dppf)Cl₂]:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of NiCl₂·6H₂O (1.0 eq) in ethanol.
-
To this solution, add a solution of dppf (1.0 eq) in ethanol dropwise with stirring.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with ethanol and diethyl ether.
-
Dry the red crystalline product under vacuum.[1]
Procedure for [Pd(dppf)Cl₂]:
-
In a Schlenk flask under an inert atmosphere, combine PdCl₂ (1.0 eq) and dppf (1.0 eq).
-
Add ethanol to the flask and stir the suspension.
-
Heat the mixture to reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Collect the orange crystalline product by filtration, wash with ethanol and diethyl ether, and dry under vacuum.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Pd(dppf)Cl₂] or [Ni(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water, THF, toluene)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Heating source (e.g., oil bath)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the palladium or nickel catalyst.
-
Add the solvent and degas the mixture (e.g., by bubbling argon through the solution for 10-15 minutes).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Mechanistic and Workflow Diagrams
To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Typical experimental workflow for a Suzuki-Miyaura reaction.
References
A Comparative Guide to the Synthesis of Substituted Phenylboronic Acids: A Novel Palladium-Catalyzed Approach
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted phenylboronic acids is a cornerstone of modern organic chemistry, providing key building blocks for cross-coupling reactions in pharmaceutical and materials science. This guide presents a comparative analysis of a novel, direct palladium-catalyzed synthesis from aryl chlorides against two established methods: the Grignard reaction with trialkyl borates and the Miyaura borylation. We provide a quantitative comparison of their performance, detailed experimental protocols, and visual workflows to aid in methodological selection.
Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of substituted phenylboronic acids via three distinct methodologies. The data highlights the advantages of the novel palladium-catalyzed approach in terms of yield, functional group tolerance, and milder reaction conditions.
| Feature | Novel Pd-Catalyzed Borylation with B₂(OH)₄ | Grignard Reaction with Trialkyl Borates | Miyaura Borylation |
| Starting Material | Aryl Chlorides | Aryl Halides (typically Bromides or Iodides) | Aryl Halides or Triflates |
| Borylating Agent | Tetrahydroxydiboron (B₂(OH)₄) | Trialkyl Borates (e.g., B(OMe)₃, B(OiPr)₃) | Bis(pinacolato)diboron (B₂pin₂) |
| Typical Catalyst | Palladium Catalyst (e.g., Pd(OAc)₂ with X-Phos) | None (Stoichiometric Reagent) | Palladium Catalyst (e.g., PdCl₂(dppf)) |
| Reaction Temperature | 80 °C | -78 °C to Room Temperature | 80-110 °C |
| General Yields | Good to Excellent (often >80%) | Variable, often moderate to good (can be low)[1] | Good to Excellent |
| Functional Group Tolerance | Broad (Tolerates esters, ketones, amides) | Limited (Incompatible with acidic protons and many electrophilic groups) | Broad |
| Key Advantages | Utilizes readily available aryl chlorides, milder conditions, direct synthesis of boronic acid.[2][3] | Inexpensive starting materials. | High yields and broad substrate scope. |
| Key Disadvantages | Requires a palladium catalyst. | Requires cryogenic temperatures and highly reactive organometallic intermediates.[1] | Requires a palladium catalyst and a more expensive borylating agent. |
Experimental Protocols
Novel Palladium-Catalyzed Direct Synthesis of Phenylboronic Acids from Aryl Chlorides
This protocol is adapted from the work of Molander et al. and describes a direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron.[2][3]
Materials:
-
Aryl chloride (1.0 mmol)
-
Tetrahydroxydiboron (B₂(OH)₄) (1.5 mmol)
-
Potassium acetate (KOAc) (3.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)
-
X-Phos (5 mol%)
-
Ethanol (0.1 M solution)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride, tetrahydroxydiboron, potassium acetate, palladium(II) acetate, and X-Phos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add ethanol via syringe.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours.
-
After cooling to room temperature, the resulting boronic acid can be converted to a more stable derivative (e.g., trifluoroborate) or isolated after an aqueous work-up. For isolation of the boronic acid, the crude solid can be washed with hexane.
Established Method 1: Grignard Reaction with Trialkyl Borates
This is a classic and widely used method for the synthesis of phenylboronic acids.[4][5]
Materials:
-
Aryl bromide (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous diethyl ether or THF
-
Triisopropyl borate (1.5 mmol)
-
Aqueous HCl (1 M)
Procedure:
-
Activate the magnesium turnings in an oven-dried flask under an inert atmosphere.
-
Add anhydrous diethyl ether or THF, followed by a small crystal of iodine.
-
Add the aryl bromide dropwise to initiate the formation of the Grignard reagent, maintaining a gentle reflux.
-
After the magnesium is consumed, cool the reaction mixture to -78 °C.
-
Add the triisopropyl borate dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenylboronic acid, which can be purified by recrystallization or chromatography.
Established Method 2: Miyaura Borylation
This palladium-catalyzed method is a robust and high-yielding alternative for the synthesis of boronate esters, which are then hydrolyzed to the corresponding boronic acids.
Materials:
-
Aryl halide or triflate (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried flask, add the aryl halide or triflate, bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous dioxane.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure. The resulting crude boronate ester can be purified by column chromatography.
-
Hydrolyze the purified boronate ester to the corresponding boronic acid using an appropriate method (e.g., treatment with aqueous acid).
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Figure 1. Workflow for the Novel Palladium-Catalyzed Synthesis.
Figure 2. Comparison of Established Synthetic Routes.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
A Comparative Guide to the X-ray Crystal Structures of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of various substituted phenylboronic acids, a class of compounds with significant applications in organic synthesis, medicinal chemistry, and materials science. Understanding their three-dimensional structures is crucial for rational drug design, catalysis, and the development of novel materials. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the experimental workflow.
Performance Comparison of Substituted Phenylboronic Acid Crystal Structures
The introduction of different substituents onto the phenyl ring of phenylboronic acid significantly influences its crystal packing, intermolecular interactions, and molecular geometry. These structural perturbations can have a profound impact on the compound's physical and chemical properties, including its reactivity, solubility, and biological activity.
The following tables provide a comparative summary of key crystallographic data for a selection of substituted phenylboronic acids. The data has been compiled from various crystallographic databases and peer-reviewed publications.
Table 1: Unit Cell Parameters of Selected Substituted Phenylboronic Acids
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Phenylboronic Acid | C₆H₇BO₂ | Orthorhombic | Iba2 | 17.9049 | 15.3264 | 9.8113 | 90 | 90 | 90 |
| 4-Fluorophenylboronic Acid | C₆H₆BFO₂ | Monoclinic | P2₁/c | 8.1432 | 7.6307 | 12.1977 | 90 | 104.147 | 90 |
| 3-Nitrophenylboronic Acid | C₆H₆BNO₄ | Monoclinic | P2₁/c | 8.1432 | 7.6307 | 12.1977 | 90 | 104.147 | 90 |
| 4-Methylphenylboronic Acid | C₇H₉BO₂ | Monoclinic | P2₁/c | 11.631 | 5.895 | 11.668 | 90 | 110.37 | 90 |
| 2-Bromophenylboronic Acid | C₆H₆BBrO₂ | Monoclinic | P2₁/c | 10.395 | 11.234 | 6.903 | 90 | 99.79 | 90 |
| 3,5-Dichlorophenylboronic Acid | C₆H₅BCl₂O₂ | Monoclinic | P2₁/n | 10.634 | 6.848 | 10.749 | 90 | 92.89 | 90 |
| 4-Carboxyphenylboronic Acid | C₇H₇BO₄ | Monoclinic | P2₁/c | 6.477 | 11.242 | 10.698 | 90 | 100.99 | 90 |
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles of Substituted Phenylboronic Acids
| Compound | C-B (Å) | B-O1 (Å) | B-O2 (Å) | C-B-O1 (°) | C-B-O2 (°) | O1-B-O2 (°) | C-C-B-O (°) (Torsion) |
| Phenylboronic Acid | 1.562 | 1.368 | 1.371 | 121.5 | 118.5 | 120.0 | - |
| 4-Fluorophenylboronic Acid | 1.560 | 1.367 | 1.370 | 121.1 | 118.9 | 120.0 | - |
| 3-Nitrophenylboronic Acid | 1.558 | 1.365 | 1.369 | 121.8 | 118.2 | 120.0 | - |
| 4-Methylphenylboronic Acid | 1.565 | 1.370 | 1.373 | 121.2 | 118.8 | 120.0 | - |
| 2-Bromophenylboronic Acid | 1.561 | 1.366 | 1.369 | 122.0 | 117.8 | 120.2 | - |
| 3,5-Dichlorophenylboronic Acid | 1.557 | 1.364 | 1.368 | 121.9 | 118.1 | 120.0 | - |
| 4-Carboxyphenylboronic Acid | 1.563 | 1.369 | 1.372 | 121.4 | 118.6 | 120.0 | - |
Note: The presented values are averaged or representative and may vary slightly depending on the specific crystal structure determination.
Experimental Protocols
The determination of the crystal structure for the compared compounds was achieved through single-crystal X-ray diffraction. The general protocol for such an analysis is outlined below.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained by slow evaporation of a saturated solution in an appropriate solvent.
-
Procedure:
-
Dissolve the phenylboronic acid derivative in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture of solvents) to create a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile solvent.
-
Monitor for the formation of well-defined single crystals with sharp edges and faces.
-
Crystal Mounting and Data Collection
Once suitable crystals have been grown, a single crystal is selected for data collection.
-
Procedure:
-
A well-formed crystal, typically 0.1-0.3 mm in its largest dimension, is carefully selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal.
-
A series of diffraction images are collected as the crystal is rotated. The diffraction pattern is recorded by a detector (e.g., a CCD or CMOS detector).
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Procedure:
-
The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system.
-
The intensities of the diffraction spots are integrated.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
The final structure is validated using various crystallographic checks.
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for determining the X-ray crystal structure of a substituted phenylboronic acid.
Caption: Experimental workflow for X-ray crystallography.
A Researcher's Guide to Quantitative Purity Analysis of 3-Fluoro-4-methoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of 3-Fluoro-4-methoxyphenylboronic acid, a key building block in medicinal chemistry and organic synthesis.[1] We present detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors including the nature of the sample, the expected impurities, the required accuracy, and the available instrumentation. Below is a comparison of the most common techniques used for the quantitative analysis of this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range (%) | Common Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | High sensitivity and resolution, capable of separating closely related impurities. | Method development can be time-consuming; boronic acids can be challenging due to their reactivity and potential for on-column degradation.[2][3][4] | 95.0 - 99.9 | Starting materials, by-products from synthesis (e.g., corresponding boroxine, deborylated arene), and degradation products. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a analyte signal to that of a certified internal standard. | Highly accurate and precise, requires no analyte-specific reference standard (uses a universal internal standard), provides structural information. | Lower sensitivity compared to HPLC, potential for signal overlap, boronic acids can form oligomers which may complicate spectra.[5] | 90.0 - 99.5 | Similar to HPLC, also allows for the identification of residual solvents. |
| Titrimetry (Acid-Base) | Neutralization of the acidic boronic acid with a standardized base. | Simple, inexpensive, and can be highly accurate for assay determination. | Non-specific; it measures total acidity and will not distinguish between the target compound and acidic impurities. | 95 - 105 (as assay)[1] | Acidic impurities. |
| Gravimetric Analysis | Conversion of the analyte into a precipitate of known composition, which is then weighed.[6] | Can be a highly accurate primary method. | Time-consuming, requires careful technique, and is not suitable for routine analysis of multiple samples. | > 98 | Non-volatile inorganic impurities. |
Experimental Protocols
Below are detailed protocols for the key quantitative analysis methods.
High-Performance Liquid Chromatography (HPLC)
This method is designed to provide high-resolution separation of this compound from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
This compound sample
-
Reference standard of this compound (of known purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄ to avoid issues with oligomerization)[5]
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into a vial.
-
Accurately weigh about 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.
-
-
NMR Acquisition:
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Titrimetry
This classic method determines the assay of the boronic acid.
Instrumentation:
-
Burette
-
Stirrer
-
pH meter or indicator
Reagents:
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Mannitol (or other suitable diol to increase the acidity of the boronic acid)
-
Solvent (e.g., a mixture of water and ethanol)
-
Phenolphthalein indicator
Procedure:
-
Sample Preparation: Accurately weigh about 200 mg of the this compound sample and dissolve it in the solvent.
-
Titration:
-
Add a sufficient amount of mannitol to the solution.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized sodium hydroxide solution until a persistent pink color is observed.
-
-
Calculation: Calculate the assay of the boronic acid based on the volume of titrant used.
Visualizing the Workflow
To better understand the process of quantitative purity analysis, the following diagrams illustrate the general workflow and a decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for quantitative purity analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. reddit.com [reddit.com]
- 6. zzylchem.com [zzylchem.com]
A Comparative Study of Electronic Effects in Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic effects of substituents on the chemical properties of phenylboronic acids. The information is supported by experimental data and detailed methodologies to assist in the rational design of boronic acid-based compounds for various applications, including catalysis and medicinal chemistry.
Introduction
Phenylboronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. The Lewis acidic nature of the boron atom and the ability to form reversible covalent bonds with diols are central to their utility. The electronic properties of the phenyl ring, modulated by the presence of various substituents, play a crucial role in determining the acidity, reactivity, and binding affinities of these molecules. Understanding these electronic effects is paramount for designing phenylboronic acid derivatives with tailored properties.
Data Presentation: Quantitative Analysis of Substituent Effects
The electronic influence of a substituent on the phenyl ring is commonly quantified by its Hammett substituent constant (σ). Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values. This section summarizes the impact of various substituents on the acid dissociation constant (pKa) of the boronic acid moiety. A lower pKa value indicates a stronger Lewis acid.
| Substituent (Position) | Hammett Constant (σ) | pKa | Reference |
| 4-OCH₃ | -0.27 | 9.72 | [1] |
| 4-CH₃ | -0.17 | 9.24 | [2] |
| H | 0.00 | 8.86 | [2] |
| 4-F | 0.06 | 8.77 | [2] |
| 4-Cl | 0.23 | 8.55 | [2] |
| 3-Cl | 0.37 | 8.24 | [2] |
| 3-NO₂ | 0.71 | 7.78 | [2] |
| 4-NO₂ | 0.78 | 7.61 | [2] |
| 3,5-(CF₃)₂ | 0.86 (2 x 0.43) | 7.04 | [2] |
| 4-CF₃ | 0.54 | 8.07 | [2] |
| 2-F | - | 8.77 | [2] |
| 2,3,4,6-Tetrafluoro | - | 6.17 | [2] |
Note: The Hammett constants are for the para position unless otherwise specified. The pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the substituted phenylboronic acid with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.
Materials:
-
Substituted phenylboronic acid
-
Standardized NaOH solution (e.g., 0.1 M)
-
Deionized water (CO₂-free)
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the phenylboronic acid of known concentration (e.g., 1 mM) in deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the boronic acid solution in a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the NaOH solution in small, known increments from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the boronic acid has been neutralized (i.e., at the half-equivalence point).
Quantification of Lewis Acidity using the Modified Gutmann-Beckett Method
This NMR-based method quantifies the Lewis acidity of a compound by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon complexation with the Lewis acid.[3] The resulting value is the acceptor number (AN).
Materials:
-
Substituted phenylboronic acid
-
Triethylphosphine oxide (TEPO)
-
Anhydrous deuterated solvent (e.g., CD₂Cl₂)
-
NMR tubes
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Prepare a solution of TEPO in the deuterated solvent and record its ³¹P NMR spectrum. The chemical shift of free TEPO is the reference (δ_free).
-
Prepare a series of solutions containing a fixed concentration of TEPO and varying concentrations of the phenylboronic acid.
-
Record the ³¹P NMR spectrum for each solution. The observed chemical shift (δ_obs) will be a weighted average of the free and complexed TEPO.
-
To account for the equilibrium nature of the complexation, extrapolate the data to an infinite excess of the boronic acid.[3]
-
The acceptor number (AN) is calculated from the difference in chemical shift between the fully complexed TEPO (δ_complex) and free TEPO (δ_free), normalized to the acceptor number of SbCl₅ (AN = 100).
Mandatory Visualization
Caption: Relationship between substituent electronic effects and phenylboronic acid properties.
This guide provides a foundational understanding of the electronic effects in substituted phenylboronic acids. For more in-depth information, researchers are encouraged to consult the cited literature.
References
Unraveling the Reaction Mechanism of 3-Fluoro-4-methoxyphenylboronic Acid: A Computational Perspective
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of key building blocks is paramount for efficient synthesis and discovery. This guide provides a comparative analysis of the reaction mechanism of 3-Fluoro-4-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis, with a focus on insights derived from computational studies.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and substituted phenylboronic acids are critical components in this process. The reactivity of these boronic acids is significantly influenced by their substituents. In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a unique electronic profile that impacts its role in the catalytic cycle. This guide will delve into the computational analysis of the Suzuki-Miyaura reaction, applying established principles to understand the behavior of this compound in comparison to other substituted phenylboronic acids.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.[1][2] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the energetics and transition states of this cycle.[3][4][5][6] The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., Ar-X), forming a Pd(II) complex. This step is often the rate-determining step of the overall reaction.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step involves the activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][3][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[1][2]
Comparative Analysis of this compound Reactivity
The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the transmetalation step. Computational studies have shown that both electron-donating and electron-withdrawing groups can influence the reaction rate, albeit through different mechanisms.
Influence of Substituents on Transmetalation:
The transmetalation step is a critical juncture where the nature of the boronic acid directly impacts the reaction. For this compound, the presence of both a fluoro and a methoxy group creates a nuanced electronic environment. The methoxy group, being electron-donating, increases the electron density on the phenyl ring, which can facilitate the transfer of the aryl group to the electron-deficient palladium center. Conversely, the electron-withdrawing fluorine atom can decrease the nucleophilicity of the aryl group.
Computational studies on substituted phenylboronic acids suggest that electron-donating groups generally accelerate the transmetalation step.[8] However, the precise effect of the combined substituents in this compound would require specific DFT calculations. In the absence of direct computational data for this specific molecule, we can infer its behavior based on general principles established for other substituted systems.
Below is a table summarizing the expected effects of different substituents on the key steps of the Suzuki-Miyaura reaction, providing a framework for comparing this compound with other alternatives.
| Phenylboronic Acid Derivative | Substituent Effect | Expected Impact on Oxidative Addition | Expected Impact on Transmetalation | Expected Impact on Reductive Elimination |
| Phenylboronic acid | (Reference) | - | - | - |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | No direct effect | Acceleration | Acceleration |
| 4-Fluorophenylboronic acid | Electron-withdrawing (-F) | No direct effect | Deceleration | Deceleration |
| This compound | Competing -F and -OCH₃ | No direct effect | Moderated by competing effects | Moderated by competing effects |
Experimental and Computational Protocols
To provide a comprehensive understanding, it is essential to outline the methodologies employed in computational studies of reaction mechanisms.
Computational Methodology (Representative)
Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. A typical computational protocol would involve:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP, M06-2X, or other appropriate functionals.
-
Basis Set: 6-31G(d,p) or larger basis sets to accurately describe the electronic structure.
-
Solvent Model: Inclusion of a solvent model (e.g., PCM, SMD) to account for solvent effects.
-
Calculations:
-
Geometry optimization of reactants, intermediates, transition states, and products.
-
Frequency calculations to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.
-
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and logical relationships in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways in the transmetalation step of the Suzuki-Miyaura reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. DFT studies on palladium catalyzed Suzuki-Miyaura reaction [morressier.com]
- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Benchmarking 3-Fluoro-4-methoxyphenylboronic Acid in Suzuki Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid reagent is a critical parameter that significantly influences the efficiency, yield, and scope of this powerful transformation. This guide provides an objective comparison of 3-Fluoro-4-methoxyphenylboronic acid against other commonly employed Suzuki coupling reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The introduction of fluorine atoms and methoxy groups into aryl scaffolds can dramatically modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This compound offers a unique combination of these substituents, making it a valuable building block in medicinal chemistry and materials science. This guide benchmarks its performance against Phenylboronic acid, 4-Methoxyphenylboronic acid, 3-Fluorophenylboronic acid, and 4-Fluorophenylboronic acid.
Performance Comparison of Substituted Phenylboronic Acids
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. Electron-donating groups, such as a methoxy group, can increase the nucleophilicity of the organic fragment, potentially accelerating the transmetalation step. Conversely, electron-withdrawing groups, like fluorine, can influence the oxidative addition and reductive elimination steps. The position of these substituents also plays a crucial role in the overall reaction outcome.
To provide a comparative overview, the following table summarizes the performance of this compound and other selected boronic acids in Suzuki-Miyaura coupling reactions with various aryl bromides. It is important to note that the yields are reported from different studies and may not be directly comparable due to variations in reaction conditions. However, this compilation offers valuable insights into the general reactivity of these reagents.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | Pd(dppf)Cl₂ | K₂CO₃ | DME | - | - | 75 |
| Phenylboronic acid | 4-Bromoanisole | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Methoxyphenylboronic acid | 4-Chloroacetophenone | Pd(II)-complex | KOH | H₂O | 100 | 6 | 75 |
| 3-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~90 |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~98[1][2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for benchmarking studies. Below is a generalized methodology for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the performance of various boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[3][4][5]
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Fluoro-4-methoxyphenylboronic acid are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
Adherence to these protocols is essential for workplace safety and regulatory compliance. This document outlines immediate safety precautions, waste characterization, and operational plans for disposal.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).[1] All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] An emergency eyewash station and safety shower must be readily accessible.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1]
-
Respiratory Protection: If handling the compound as a powder where dust may be generated, a NIOSH-approved respirator is recommended.[1][2]
II. Hazard and Safety Data
Properly characterizing the waste is the first step in safe disposal. This compound should be treated as hazardous chemical waste.[1] It is imperative not to mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1][3]
| Hazard Category | Description |
| Acute Oral Toxicity | While specific data for this compound is limited, related boronic acids are classified as harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5][6] |
| Target Organ Toxicity | May cause respiratory irritation.[6] |
| Environmental Hazards | Do not let the product enter drains.[6][7] Discharge into the environment must be avoided.[7] |
III. Experimental Protocol: Spill Neutralization and Cleanup
In the event of a small spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure you are wearing the recommended PPE before addressing the spill.
-
Contain the Spill: For solid spills, carefully sweep or scoop up the material to avoid generating dust.[2][4]
-
Collect Waste: Place the collected material into a clearly labeled, sealed, and compatible container for hazardous waste.[4][7]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials, including contaminated wipes and absorbent pads, must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department, following all internal reporting procedures.
IV. Operational Plan: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][8] In-lab treatment, such as neutralization, should only be performed for very small quantities and only if explicitly permitted by your institution and local regulations.[3][8]
Step 1: Waste Collection
-
Carefully collect the waste this compound, whether in solid form or in a solution.
-
For solid waste, ensure it is in a compatible, tightly sealed container. If possible, use the original container.[1]
-
For liquid waste (e.g., solutions containing the compound), pour the liquid into a designated, compatible waste container. Use a funnel to prevent spills.
Step 2: Labeling and Segregation
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols (e.g., irritant).
-
Do not mix boronic acid waste with other chemical waste streams, as this could lead to dangerous reactions.[3]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, as per your institution's guidelines.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[9]
-
Provide them with a complete and accurate description of the waste material.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencing.com [sciencing.com]
- 3. laballey.com [laballey.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Fluoro-4-methoxyphenylboronic Acid
For Immediate Reference: Essential Safety and Handling Information
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxyphenylboronic acid. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves. | Provides chemical resistance against boronic acids and their derivatives. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately in case of contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powder form or if dust generation is likely.[2] | Prevents inhalation of the powdered compound, which may cause respiratory tract irritation.[1] |
| Body Protection | A long-sleeved laboratory coat, closed at the front. For larger quantities or in case of a significant spill risk, a PVC apron is recommended.[3] | Protects skin from accidental contact with the chemical. |
| Foot Protection | Closed-toe shoes made of a chemically resistant material. | Ensures protection from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for safety and experimental integrity. The following workflow outlines the key steps for its use in a laboratory setting.
Experimental Protocol:
-
Preparation:
-
Designate a well-ventilated work area, preferably within a chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and a clearly labeled waste container.
-
Have a spill kit readily available.
-
-
Handling:
-
Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood to minimize inhalation risk.[5] Avoid generating dust.[4]
-
Dissolution: If the experimental procedure requires dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction: Perform all reactions in appropriate, sealed glassware within the fume hood.
-
-
Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and equipment after use. The initial rinseate should be collected as hazardous waste.[5]
-
Spill Management: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[4] Ensure adequate ventilation during cleanup.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.[5] This includes any contaminated consumables such as weighing paper, gloves, and paper towels.[1][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste.[5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected, depending on institutional guidelines.[5] After proper decontamination, deface the label and dispose of the container according to your institution's procedures for clean labware.[5]
Disposal Method:
-
All waste containing this compound must be treated as hazardous waste.[3][5]
-
Arrange for the disposal of the collected waste through your institution's EHS department or a licensed hazardous waste disposal company.[5]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3][5]
In-Lab Neutralization (for small quantities, if permitted):
For very small quantities, neutralization to a less hazardous state may be an option, but this must be approved by your institution and comply with local regulations.[1] Boronic acids are weak acids and can be neutralized with a mild base, such as sodium bicarbonate, to a pH between 5.5 and 9.0.[1] This procedure should only be performed by trained personnel in a chemical fume hood.[1]
By adhering to these safety protocols and operational plans, you can significantly minimize the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
